A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Butyl-1-methylpyrrolidinium Chloride
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed overview of the synthesis and characterization of 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPyrr][Cl]), an ionic liquid with diverse applications in chemical reactions and electrochemistry. This document outlines the synthetic protocol, purification methods, and comprehensive characterization techniques, presenting quantitative data in a clear and accessible format.
Physicochemical Properties
1-Butyl-1-methylpyrrolidinium chloride is a quaternary ammonium (B1175870) salt consisting of a 1-butyl-1-methylpyrrolidinium cation and a chloride anion. It is a white crystalline solid soluble in water.[1][2] Its key physicochemical properties are summarized in the table below.
Synthesis of 1-Butyl-1-methylpyrrolidinium Chloride
The synthesis of 1-Butyl-1-methylpyrrolidinium chloride is typically achieved through a nucleophilic substitution reaction between 1-methylpyrrolidine (B122478) and 1-chlorobutane.[5]
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium chloride
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPL]Cl or [C4mpyr]Cl, is a quaternary ammonium (B1175870) salt and a member of t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPL]Cl or [C4mpyr]Cl, is a quaternary ammonium (B1175870) salt and a member of the ionic liquid (IL) class of compounds. Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable solubility. [BMPL]Cl, specifically, is recognized for its potential applications as a solvent in organic synthesis, a phase-transfer catalyst, and as an electrolyte in electrochemical devices.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Butyl-1-methylpyrrolidinium chloride, detailed experimental protocols, and a visual representation of its synthesis workflow.
Core Physicochemical Properties
The fundamental physicochemical properties of 1-Butyl-1-methylpyrrolidinium chloride are summarized in the table below. It is important to note that variations in reported values, particularly for the melting point, can arise from differences in experimental conditions and sample purity.
Synthesis of 1-Butyl-1-methylpyrrolidinium chloride
A common and effective method for the synthesis of 1-Butyl-1-methylpyrrolidinium chloride is through the quaternization of N-methylpyrrolidine with 1-chlorobutane (B31608).
Materials:
N-methylpyrrolidine
1-chlorobutane
Propan-2-ol (isopropyl alcohol)
Ethyl acetate
Schlenk flask
Reflux condenser
Cooling bath
Vacuum drying apparatus
Procedure:
In a Schlenk flask, slowly add 1-chlorobutane (2.05 mol) to a cooled solution of 1-methylpyrrolidine (B122478) (1.92 mol) in propan-2-ol (200 cm³).
Bring the reaction mixture to reflux and maintain for 24 hours.
After the reflux period, cool the mixture. Transparent crystals of 1-Butyl-1-methylpyrrolidinium chloride will precipitate.
Decant the solvent.
Recrystallize the crude product from propan-2-ol.
Wash the purified crystals with ethyl acetate.
Dry the final product under vacuum to yield colorless crystals.
This procedure has been reported to yield a high purity product with a yield of approximately 92%.
Mandatory Visualizations
Synthesis Workflow of 1-Butyl-1-methylpyrrolidinium chloride
Caption: Synthesis workflow for 1-Butyl-1-methylpyrrolidinium chloride.
General Experimental Methodologies for Physicochemical Property Determination
While specific experimental details for every property of 1-Butyl-1-methylpyrrolidinium chloride are not always published, the following are standard and widely accepted methods for determining the key physicochemical properties of ionic liquids.
Melting Point Determination
The melting point of ionic liquids can be determined using the capillary method.[2][6]
Apparatus:
Melting point apparatus (manual or automated)
Capillary tubes (sealed at one end)
Thermometer (calibrated)
Heating bath (e.g., oil bath) or a modern digital melting point apparatus
Procedure:
Ensure the sample of 1-Butyl-1-methylpyrrolidinium chloride is thoroughly dried and in a fine powder form.
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point range. For pure compounds, this range is typically narrow.
Density Measurement
The density of ionic liquids is commonly measured using a vibrating tube densimeter.[4][7]
Apparatus:
Vibrating tube densimeter
Temperature-controlled water bath for precise temperature regulation
Syringe for sample injection
Procedure:
Calibrate the densimeter with fluids of known density, such as dry air and deionized water, at the desired measurement temperature.
Inject the sample of 1-Butyl-1-methylpyrrolidinium chloride into the oscillating U-tube of the densimeter, ensuring no air bubbles are present.
Allow the sample to reach thermal equilibrium at the set temperature.
The instrument measures the oscillation period of the U-tube, which is then converted to a density value based on the calibration.
Repeat the measurement to ensure reproducibility.
Solubility Determination
A straightforward method to determine the solubility of an ionic liquid in a solvent like water is through visual observation and preparing solutions of varying concentrations.
Apparatus:
Test tubes or vials
Vortex mixer or magnetic stirrer
Analytical balance
Procedure for Qualitative Assessment:
Add a small amount of 1-Butyl-1-methylpyrrolidinium chloride to a test tube containing the solvent (e.g., water).
Agitate the mixture vigorously using a vortex mixer or by stirring.
Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent.
Procedure for Quantitative Assessment (Gravimetric Method):
Prepare a saturated solution of 1-Butyl-1-methylpyrrolidinium chloride in the solvent at a specific temperature by adding an excess of the ionic liquid to the solvent and stirring for an extended period to ensure equilibrium.
Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.
Evaporate the solvent from the known volume of the solution under controlled conditions (e.g., in a vacuum oven).
Weigh the remaining solid residue.
Calculate the solubility in terms of grams per 100 mL or other appropriate units.
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared absorption spectrum of 1-Butyl-1-methylpyrrolidinium chloride provides information about its molecular structure and the vibrational modes of its functional groups. A representative FTIR spectrum has been documented in the NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.[8] This data is crucial for confirming the identity and purity of the synthesized compound.
Conclusion
1-Butyl-1-methylpyrrolidinium chloride is an ionic liquid with a distinct set of physicochemical properties that make it a valuable compound for various applications in research and industry. This guide has provided a detailed overview of its core properties, a reliable synthesis protocol, and general methodologies for its characterization. The provided data and protocols aim to support researchers and professionals in the effective utilization and further investigation of this versatile ionic liquid.
An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium Chloride
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, an ionic liquid, has garnered significant attention in various scientific fields due to its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1-methylpyrrolidinium (B1250683) chloride, an ionic liquid, has garnered significant attention in various scientific fields due to its unique properties as a solvent and catalyst. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic data, intended to serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines.
Chemical Structure and Formula
1-Butyl-1-methylpyrrolidinium chloride consists of a quaternary ammonium (B1175870) cation, 1-butyl-1-methylpyrrolidinium ([C₄H₉(CH₃)C₄H₈N]⁺), and a chloride anion (Cl⁻).
~45-55 ppm: Methyl carbon attached to the nitrogen.
~60-70 ppm: Methylene carbons of the pyrrolidinium (B1226570) ring and the methylene group of the butyl chain attached to the nitrogen.
Mass Spectrometry (MS)
The mass spectrum of 1-Butyl-1-methylpyrrolidinium chloride would show a prominent peak for the cation.
m/z
Ion
142.16
[C₉H₂₀N]⁺
Applications
1-Butyl-1-methylpyrrolidinium chloride is a versatile ionic liquid with a range of applications in scientific research and industry, including:
Solvent: It can be used as a "green" solvent in various organic reactions and extractions due to its low volatility and high thermal stability.
Catalyst: It can act as a phase-transfer catalyst in reactions such as oxidations and alkylations.
Electrochemistry: Its ionic nature makes it a suitable component for electrolytes in batteries and supercapacitors.
Biocatalysis: It has been investigated for its potential in biocatalytic processes.
Conclusion
This technical guide provides a detailed overview of the structure, properties, synthesis, and characterization of 1-Butyl-1-methylpyrrolidinium chloride. The compiled data and experimental protocols are intended to support researchers and professionals in their work with this important ionic liquid. Further research to obtain and publish a complete set of experimental spectroscopic data, particularly ¹³C NMR, would be beneficial to the scientific community.
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-1-methylpyrrolidinium Chloride
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]), an ionic liquid of significant interest to researchers, sc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]), an ionic liquid of significant interest to researchers, scientists, and professionals in drug development. This document details quantitative thermal analysis data, experimental protocols, and the proposed decomposition pathways.
Thermal Stability Data
The thermal stability of 1-Butyl-1-methylpyrrolidinium chloride is a critical parameter for its application in various fields. The data presented below has been compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. It is important to note that the exact values can vary slightly depending on the experimental conditions such as heating rate, sample purity, and atmosphere.
[1] A DSC thermogram of Pyr14Cl shows a melting point of 203 °C and decomposition at 210 °C.[3]
Onset Decomposition Temperature (Tₒₙₛₑₜ)
Approximately 205 - 254 °C (for [C₄MPyr][Br])
TGA (Non-isothermal)
While specific TGA data for the chloride salt is not readily available, data for the analogous bromide salt ([C₄MPyr][Br]) suggests a decomposition range.[4] Ionic liquids with chloride anions generally exhibit lower thermal stability than their bromide counterparts.[5] The onset temperature is dependent on the heating rate.[4]
Peak Decomposition Temperature (Tₚₑₐₖ)
283 - 294 °C (for [C₄MPyr][Br])
TGA (DTG curve)
This represents the temperature of the maximum rate of decomposition for the analogous bromide salt.[4]
Decomposition Profile
Single-step degradation
TGA
Studies on similar pyrrolidinium-based ionic liquids suggest a single-step degradation procedure.[6]
Experimental Protocols
The following section outlines the detailed methodologies for conducting thermogravimetric analysis (TGA) to evaluate the thermal stability of 1-Butyl-1-methylpyrrolidinium chloride.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible TGA data, especially for hygroscopic materials like [BMPy][Cl].
Drying: Dry the 1-Butyl-1-methylpyrrolidinium chloride sample under high vacuum (e.g., up to 0.003 mbar) at a temperature of 80-100 °C for at least 48 hours to remove any residual water and volatile impurities.[3] The water content should be verified using Karl Fischer titration to ensure it is minimal (e.g., 7-8 ppm).[3]
Handling: Due to its hygroscopic nature, handle the dried sample in an inert atmosphere (e.g., a glove box with an argon atmosphere) to prevent moisture reabsorption.
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried sample into a clean, inert TGA crucible (e.g., platinum or alumina).
Thermogravimetric Analysis (TGA) Parameters
Instrument: A calibrated thermogravimetric analyzer.
Heating Rate: A standard heating rate of 10 °C/min is typically used for comparative studies.
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the intersection of the baseline tangent with the tangent of the decomposition curve. The peak decomposition temperature (Tₚₑₐₖ) is determined from the peak of the derivative thermogravimetric (DTG) curve.
Decomposition Pathways
The thermal decomposition of 1-Butyl-1-methylpyrrolidinium chloride is proposed to proceed primarily through two main pathways: Hofmann elimination and nucleophilic substitution (Sₙ2) . The presence of the chloride anion, a reasonably good nucleophile, influences these pathways.
Proposed Decomposition Mechanisms
Hofmann Elimination: This is a common decomposition route for quaternary ammonium (B1175870) salts.[7][8][9][10] The chloride anion acts as a base, abstracting a proton from the butyl group, leading to the formation of 1-butene, methylpyrrolidine, and hydrochloric acid. Due to the steric hindrance of the pyrrolidinium (B1226570) ring, the Hofmann rule predicts the formation of the least substituted alkene.[7][8]
Sₙ2 Nucleophilic Substitution: The chloride anion can also act as a nucleophile, attacking either the methyl or the butyl group attached to the nitrogen atom.
Attack on the methyl group: This would yield methyl chloride and 1-butylpyrrolidine.
Attack on the butyl group: This would result in butyl chloride and 1-methylpyrrolidine.
The relative contribution of these pathways is dependent on the temperature and the specific structure of the ionic liquid.
Visualized Pathways and Workflows
Caption: Proposed thermal decomposition pathways for 1-Butyl-1-methylpyrrolidinium chloride.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Navigating the Safety and Handling of 1-Butyl-1-methylpyrrolidinium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 1-Butyl-1-methylpyrrolidinium c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 1-Butyl-1-methylpyrrolidinium chloride (CAS No. 479500-35-1), an ionic liquid with diverse applications in chemical synthesis and electrochemistry. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively in a laboratory setting.
Section 1: Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-Butyl-1-methylpyrrolidinium chloride is fundamental to its safe handling and use. The following table summarizes key quantitative data.
Section 2: Hazard Identification and GHS Classification
The hazard classification of 1-Butyl-1-methylpyrrolidinium chloride presents some ambiguity. According to the European Chemicals Agency (ECHA) C&L Inventory, there is a divided notification on its classification. 50% of the notifications classify the substance as causing skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319), while the other 50% do not classify it as hazardous.
GHS Pictogram (as per notifications indicating hazard):
Signal Word (as per notifications indicating hazard): Warning
Hazard Statements (as per notifications indicating hazard):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Given the conflicting classifications, it is prudent to handle 1-Butyl-1-methylpyrrolidinium chloride with care, assuming it has the potential to cause skin and eye irritation.
Section 3: Toxicological Profile
Extensive toxicological studies have been conducted by the National Toxicology Program (NTP) on 1-Butyl-1-methylpyrrolidinium chloride, referred to as Bmpy-Cl in their reports.[3]
Acute Toxicity and Sensitization
Studies have shown that 1-Butyl-1-methylpyrrolidinium chloride may induce weak to mild skin sensitization.[4] In a local lymph node assay (LLNA), dermal treatment with 6.25% of the compound increased lymph node cell proliferation.[4] It was also positive in the in vitro Human Cell Line Activation Test (h-CLAT) and KeratinoSens™ assay, which are used to assess skin sensitization potential.[4] Quaternary ammonium (B1175870) compounds, the chemical class to which this substance belongs, are known to sometimes cause skin and respiratory irritation.[5]
Subchronic Toxicity (NTP 3-Month Drinking Water Study)
A 3-month study in Sprague Dawley rats and B6C3F1/N mice was conducted to assess the toxicity of 1-Butyl-1-methylpyrrolidinium chloride administered in drinking water.[3]
Key Findings:
Rats: Male and female rats exposed to different concentrations showed exposure-related decreases in body weight at higher concentrations.[6]
Mice: Mice also exhibited decreased body weights at higher exposure levels.[6] The study identified nonneoplastic lesions in the kidneys of male and female mice and in the adrenal glands of female mice at higher concentrations.[3]
Lowest-Observed-Effect Levels (LOELs):
The study established the following LOELs based on the observed effects:
Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME studies in male Fischer 344 rats revealed the following:[7]
Absorption: After a single oral dose, the maximum blood concentration was reached at 1.5 hours.[7]
Metabolism: The compound is poorly metabolized, with the parent chemical being the primary component found in urine.[7]
Excretion: Following a single oral dose, approximately 29-38% of the administered dose was eliminated in the urine and 51-69% in the feces within 72 hours.[7]
Mutagenicity
1-Butyl-1-methylpyrrolidinium chloride was tested for mutagenicity in the Ames test using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9). The results were negative, indicating that the compound is not mutagenic under the conditions of this assay.
Section 4: Experimental Protocols
While specific, detailed experimental protocols for every conceivable laboratory procedure involving 1-Butyl-1-methylpyrrolidinium chloride are not available, this section outlines the methodologies used in the key toxicological studies and provides a general framework for safe handling.
NTP 3-Month Drinking Water Study Protocol[8]
Test Species: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats and B6C3F1/N mice.
Administration Route: Drinking water.
Exposure Concentrations (Rats):
Males: 0, 0.3, 1, or 3 mg/mL.
Females: 0, 1, 3, or 6 mg/mL.
Exposure Concentrations (Mice):
Males: 0, 1, 3, or 10 mg/mL.
Females: 0, 1, 3, or 6 mg/mL.
Duration: 3 months.
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and water consumption were recorded regularly.
Pathology: At the end of the study, a complete necropsy was performed. Organ weights were recorded, and tissues were collected for histopathological examination.
In Vitro Skin Irritation Test (General Protocol based on OECD TG 439)[9]
This is a generalized protocol for assessing skin irritation potential using reconstructed human epidermis models.
Test System: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™).
Procedure:
A small amount of the test chemical is applied topically to the surface of the RhE tissue.
The tissue is incubated for a defined period (e.g., 60 minutes).
The test chemical is removed by washing.
The tissues are incubated for a further period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
Cell viability is assessed using a quantitative method, typically the MTT assay, which measures the activity of mitochondrial reductase.
Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.[8]
Section 5: Safe Handling and Personal Protective Equipment (PPE)
Based on the available safety data, the following handling procedures and personal protective equipment are recommended.
General Handling Workflow
General workflow for handling 1-Butyl-1-methylpyrrolidinium chloride.
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particulate filter.
Section 6: First Aid Measures
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 7: Storage and Disposal
Storage
Store in a tightly closed container.
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Keep under an inert atmosphere (e.g., nitrogen) for long-term storage to prevent moisture absorption.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for specific guidance on the disposal of ionic liquid waste.[9] General approaches for ionic liquid waste may include incineration or specialized chemical waste disposal.[9]
Section 8: Logical Relationships in Skin Sensitization
While a specific signaling pathway for 1-Butyl-1-methylpyrrolidinium chloride-induced skin sensitization has not been elucidated, the following diagram illustrates the generally accepted adverse outcome pathway (AOP) for chemical-induced skin sensitization. Quaternary ammonium compounds can act as haptens, initiating this cascade.[10][11]
Technical Guide: Purity and Assay of 1-Butyl-1-methylpyrrolidinium Chloride
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butyl-1-methylpyrrolidinium (B1250683) chloride (BMP), an ionic liquid with the chemical formula C₉H₂₀ClN, is a quaternary ammonium (B1175870...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1-methylpyrrolidinium (B1250683) chloride (BMP), an ionic liquid with the chemical formula C₉H₂₀ClN, is a quaternary ammonium (B1175870) salt that exists as a white to light yellow crystalline powder.[1] Its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, have led to its use as a solvent in chemical reactions, a phase-transfer catalyst, and as a component in electrochemical applications.[2] Given its diverse applications, particularly in sensitive fields like drug development, ensuring the purity and accurate assay of BMP is of paramount importance.
This technical guide provides an in-depth overview of the analytical methods for determining the purity and assay of 1-Butyl-1-methylpyrrolidinium chloride. It includes detailed experimental protocols, data presentation in tabular format for clarity, and workflow diagrams to visually represent the analytical processes.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Butyl-1-methylpyrrolidinium chloride is presented in Table 1.
Table 1: Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Chloride
Commercial grades of 1-Butyl-1-methylpyrrolidinium chloride are typically available in purities of >98.0% or ≥99%.[1][4] The primary impurities of concern are water and residual halides from the synthesis process.
Table 2: Typical Purity Specifications and Impurity Limits
Not specified by most suppliers, but a critical parameter to control.
Experimental Protocols
This section details the recommended analytical methods for the comprehensive quality control of 1-Butyl-1-methylpyrrolidinium chloride.
Assay Determination by Argentometric Titration (Mohr's Method)
This method determines the chloride content of the ionic liquid, which is then used to calculate the assay of 1-Butyl-1-methylpyrrolidinium chloride. The principle involves the titration of the chloride ion with a standardized silver nitrate (B79036) solution, forming a silver chloride precipitate. The endpoint is detected by the formation of a red-brown silver chromate (B82759) precipitate.[5]
Reagents and Equipment:
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v in water)
Distilled or deionized water
Analytical balance
Burette, pipette, and conical flasks
Procedure:
Accurately weigh approximately 150-200 mg of 1-Butyl-1-methylpyrrolidinium chloride into a 250 mL conical flask.
Dissolve the sample in 50 mL of distilled water.
Add 1 mL of potassium chromate indicator solution. The solution should have a faint lemon-yellow color.[5]
Titrate with the standardized 0.1 M silver nitrate solution with constant swirling.
The endpoint is reached upon the first appearance of a permanent faint red-brown or pinkish-yellow precipitate of silver chromate.[5][6]
Record the volume of silver nitrate solution consumed.
Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.
Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)
Dry glassware
Procedure (Volumetric Method):
Condition the titration cell with the Karl Fischer solvent to a low, stable drift.
Accurately weigh a suitable amount of 1-Butyl-1-methylpyrrolidinium chloride into a dry, sealed vial.
Inject a known weight of the sample into the titration cell.
The titration will commence automatically and stop at the endpoint.
The instrument software will calculate the water content.
Analysis of Organic Cation and Non-Volatile Impurities by HPLC-ELSD
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis of the 1-butyl-1-methylpyrrolidinium cation and other non-volatile organic impurities. ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like quaternary ammonium salts that lack a strong chromophore.[7]
Instrumentation and Conditions (starting point for method development):
HPLC System: Quaternary pump, autosampler, column oven, and ELSD.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Gradient: A suitable gradient from high aqueous to high organic content to elute the polar cation and any less polar impurities. A starting point could be 95% A to 5% A over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
ELSD Settings:
Nebulizer Temperature: 30-40 °C.
Evaporator Temperature: 40-60 °C.
Gas Flow (Nitrogen): 1.5 - 2.0 L/min.
Sample Preparation:
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Assay and Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[8][9] It relies on the direct proportionality between the integrated NMR signal area and the number of nuclei.[10]
Instrumentation and Materials:
NMR spectrometer (≥400 MHz recommended for better signal dispersion).
High-precision NMR tubes.
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
Procedure:
Accurately weigh a precise amount of 1-Butyl-1-methylpyrrolidinium chloride and the internal standard into a vial.
Dissolve the mixture in a known volume of the deuterated solvent.
Transfer the solution to an NMR tube.
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.
Calculation:
The purity of the analyte can be calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures.
Caption: Workflow for Assay Determination by Argentometric Titration.
Caption: Workflow for HPLC-ELSD Analysis of Organic Impurities.
Caption: General Quality Control Workflow for BMP.
Technical Guide: Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Chloride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a concise overview of the molecular weight and density of the ionic liquid 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl)....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular weight and density of the ionic liquid 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl). The information is presented to support research and development activities where this compound is of interest.
Core Physicochemical Data
The fundamental physicochemical properties of 1-Butyl-1-methylpyrrolidinium chloride are summarized in the table below.
Experimental Protocols: Determination of Density for Ionic Liquids
Objective: To accurately measure the density of an ionic liquid across a range of temperatures.
Apparatus:
Oscillating U-tube densimeter: This instrument measures the density of liquids by relating the oscillation period of a U-shaped tube to the mass of the liquid contained within it.
Temperature control unit: Integrated with the densimeter to maintain precise temperature control.
Nitrogen or dry air source: For drying the U-tube.
Procedure:
Calibration:
Calibrate the densimeter using two standards of known density, typically dry air and deionized water.
Perform the calibration at atmospheric pressure and the desired starting temperature.
Sample Preparation:
Ensure the ionic liquid sample is free of impurities and has been thoroughly dried to minimize the influence of water content on the density measurement.
Measurement:
Inject the ionic liquid sample into the measurement cell of the densimeter using a syringe, ensuring no air bubbles are present.
Allow the sample to thermally equilibrate at the set temperature.
Record the density reading once the value stabilizes.
Measurements are typically performed over a range of temperatures, with the instrument automatically adjusting and stabilizing at each set point.
Cleaning:
After measurement, thoroughly clean the U-tube with appropriate solvents to remove all traces of the ionic liquid.
Dry the tube completely with a stream of nitrogen or dry air before the next measurement.
Workflow for Physicochemical Characterization
The logical workflow for the complete physicochemical characterization of an ionic liquid like 1-Butyl-1-methylpyrrolidinium chloride is depicted below. This process ensures a systematic and comprehensive data collection for the material.
Caption: Workflow for the physicochemical characterization of ionic liquids.
A Comprehensive Technical Guide to 1-Butyl-1-methylpyrrolidinium chloride (BMPyrr Cl) and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 1-Butyl-1-methylpyrrolidinium (B1250683) chloride (BMPyrr Cl), an ionic liquid with diver...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Butyl-1-methylpyrrolidinium (B1250683) chloride (BMPyrr Cl), an ionic liquid with diverse applications in research and development. This document covers its nomenclature, physicochemical properties, and key experimental data, with a focus on its toxicological profile and interactions with biological systems. Detailed experimental protocols and visual representations of molecular interactions and experimental workflows are provided to support researchers in their understanding and application of this compound.
Nomenclature and Synonyms
1-Butyl-1-methylpyrrolidinium chloride is known by several synonyms in scientific literature and commercial products. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.
Synonym
Abbreviation
N-Butyl-N-methylpyrrolidinium chloride
BMPyrr Cl
Butylmethylpyrrolidinium chloride
PYR14 Cl
Pyrrolidinium, 1-butyl-1-methyl-, chloride
PY14 Cl
[Bmpyr]Cl
-
CAS Number: 479500-35-1[1][2]
Molecular Formula: C9H20ClN[1][2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Butyl-1-methylpyrrolidinium chloride.
Extensive toxicity studies have been conducted on 1-Butyl-1-methylpyrrolidinium chloride by the National Toxicology Program (NTP). The following tables summarize key findings from 3-month drinking water studies in Sprague Dawley rats and B6C3F1/N mice.
Survival and Body Weight Effects in Rodents
Species
Sex
Exposure Concentration (mg/mL)
Survival
Mean Body Weight Change Relative to Control
Rat
Male
1
10/10
98%
3
10/10
93%
6
10/10
88%
Rat
Female
1
10/10
100%
3
10/10
97%
6
10/10
94%
Mouse
Male
1
10/10
101%
3
10/10
98%
10
10/10
91%
Mouse
Female
1
10/10
100%
3
10/10
98%
10
10/10
93%
Water Consumption in Rodents
Species
Sex
Exposure Concentration (mg/mL)
Average Water Consumption ( g/day )
Rat
Male
0 (Control)
31
1
30
3
28
6
25
Rat
Female
0 (Control)
24
1
24
3
22
6
21
Mouse
Male
0 (Control)
6.9
1
6.7
3
6.2
10
5.1
Mouse
Female
0 (Control)
7.1
1
6.9
3
6.5
10
5.4
Experimental Protocols
Three-Month Toxicity Study in Rodents (NTP Protocol)
This section details the methodology used in the 3-month drinking water toxicity studies of 1-Butyl-1-methylpyrrolidinium chloride.
Animal Model:
Species: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats and B6C3F1/N mice.
Supplier: Envigo, Frederick, MD (rats) and Frederick, MD (mice).
Age at Start of Study: 6 to 7 weeks.
Acclimation Period: 11 days (rats) and 12 days (mice).
Housing: Animals were housed individually.
Dosing:
Route of Administration: Drinking water.
Exposure Groups: Groups of 10 male and 10 female rats and mice were exposed to different concentrations of BMPyrr Cl.
Dose Formulation: 1-Butyl-1-methylpyrrolidinium chloride was dissolved in drinking water to achieve the target concentrations. Formulations were prepared every 2 weeks.
Observations:
Survival and Clinical Observations: Animals were observed twice daily.
Body Weights: Body weights were recorded at the start of the study, weekly thereafter, and at the end of the study.
Water Consumption: Water consumption was measured twice per week.
Necropsy and Histopathology:
At the end of the 3-month study, a complete necropsy was performed on all animals.
Tissues were collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
Molecular Interactions and Experimental Workflows
Interaction with Human Organic Cation Transporter 2 (hOCT2)
1-Butyl-1-methylpyrrolidinium chloride has been identified as both a substrate and an inhibitor of the human organic cation transporter 2 (hOCT2). This transporter plays a significant role in the disposition of various drugs and endogenous compounds. The interaction of BMPyrr Cl with hOCT2 can lead to potential drug-drug interactions.
Caption: Interaction of BMPyrr Cl with the hOCT2 transporter.
Generalized Workflow for Ionic Liquid-Based Drug Delivery System Preparation
The following diagram illustrates a general workflow for the preparation of a drug delivery system using an ionic liquid like 1-Butyl-1-methylpyrrolidinium chloride. This represents a typical procedure, and specific parameters may need to be optimized for a particular active pharmaceutical ingredient (API).
Caption: Generalized workflow for drug delivery system preparation.
Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Chloride in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of the ionic liquid 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMP]Cl)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the ionic liquid 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMP]Cl) in various electrochemical applications. [BMP]Cl and its formulations are versatile electrolytes known for their wide electrochemical windows, thermal stability, and utility in electrodeposition and energy storage systems.
Overview of Applications
1-Butyl-1-methylpyrrolidinium chloride is a key component in formulating ionic liquid electrolytes for a range of electrochemical applications. Its primary uses include:
Electrodeposition of Metals and Alloys: [BMP]Cl, typically mixed with metal salts like aluminum chloride (AlCl₃), serves as a stable electrolyte for the deposition of reactive metals such as aluminum, as well as various alloys. The composition of the electrolyte, particularly the molar ratio of [BMP]Cl to the metal salt, is a critical parameter that influences the morphology and properties of the deposited layer. For instance, electrolytes containing [BMP]Cl have been shown to produce nanocrystalline aluminum deposits.[1]
Electrolytes for Batteries: Pyrrolidinium-based ionic liquids, including those derived from [BMP]Cl, are promising electrolytes for lithium-ion, lithium-sulfur, and lithium-air batteries.[2][3][4] Their non-flammability and high ionic conductivity contribute to the safety and performance of these energy storage devices.[2] The choice of the anion (e.g., bis(trifluoromethylsulfonyl)imide - TFSI⁻ or bis(fluorosulfonyl)imide - FSI⁻) in conjunction with the [BMP]⁺ cation significantly impacts the electrolyte's properties and its compatibility with electrode materials.[5]
Electrochemical Studies: The wide electrochemical window of [BMP]-based ionic liquids makes them suitable media for studying the redox behavior of various chemical species without interference from the solvent.[6]
Supercapacitors: [BMP]-based electrolytes are also explored for use in electric double-layer capacitors (EDLCs) due to their ability to operate at high voltages.[7]
Physicochemical and Electrochemical Properties
The properties of 1-Butyl-1-methylpyrrolidinium-based ionic liquids are highly dependent on the constituent anion. The following tables summarize key quantitative data for some common [BMP]-based electrolytes.
Table 1: General Physicochemical Properties of [BMP]TFSI
This protocol describes the electrodeposition of nanocrystalline aluminum from a [BMP]Cl/AlCl₃ ionic liquid electrolyte.[1]
Materials:
1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl)
Anhydrous Aluminum chloride (AlCl₃)
Substrate for deposition (e.g., Gold, Copper, or Silver-coated textile)[1]
Three-electrode electrochemical cell
Working electrode (substrate)
Counter electrode (e.g., Aluminum wire or coil)
Reference electrode (e.g., Aluminum wire in the same electrolyte)
Potentiostat/Galvanostat
Inert atmosphere glovebox (e.g., Argon-filled with H₂O and O₂ levels < 1 ppm)
Heating system for the electrochemical cell
Procedure:
Electrolyte Preparation:
Inside the glovebox, carefully and slowly add anhydrous AlCl₃ to [BMP]Cl with stirring. The reaction is exothermic.
A common molar ratio for aluminum deposition is 40 mol% [BMP]Cl to 60 mol% AlCl₃.[1]
Cell Assembly:
Assemble the three-electrode cell inside the glovebox.
Place the prepared electrolyte in the cell.
Position the working, counter, and reference electrodes in the electrolyte.
Electrodeposition:
Heat the electrochemical cell to the desired temperature (e.g., 100 °C for nanocrystalline deposits).[1]
Perform cyclic voltammetry to determine the deposition potential of aluminum. Typically, the deposition occurs at potentials negative to the Al/Al(III) redox potential.[2]
Apply a constant potential (potentiostatic deposition) or constant current (galvanostatic deposition) to deposit aluminum onto the substrate. For example, a potential of -1.0 V has been used for deposition on a Cu substrate.[9]
Post-Deposition Treatment:
After deposition, carefully remove the coated substrate from the cell.
Wash the substrate with a suitable solvent (e.g., anhydrous toluene) to remove residual ionic liquid.
Dry the substrate under vacuum.
Characterization:
Characterize the morphology and composition of the deposited aluminum layer using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
Caption: Workflow for Aluminum Electrodeposition.
Protocol for Cyclic Voltammetry Studies
This protocol outlines a general procedure for conducting cyclic voltammetry (CV) in a [BMP]-based ionic liquid to study the electrochemical behavior of an analyte.
Materials:
[BMP]-based ionic liquid (e.g., [BMP]Cl or a derivative with a different anion)
Analyte of interest
Three-electrode electrochemical cell
Working electrode (e.g., Glassy carbon, Platinum, Gold)[10]
Counter electrode (e.g., Platinum wire or mesh)[10]
Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire)[10]
Potentiostat/Galvanostat
Inert atmosphere glovebox (if analyte is air or moisture sensitive)
Procedure:
Electrolyte Preparation:
If necessary, dry the ionic liquid under vacuum to remove residual water.
Dissolve the analyte in the ionic liquid at the desired concentration.
Cell Assembly:
Assemble the three-electrode cell.
Ensure the working electrode is polished and clean before use.
Place the electrolyte containing the analyte into the cell.
Immerse the electrodes in the solution.
Data Acquisition:
Connect the cell to the potentiostat.
Set the CV parameters:
Initial and final potentials (defining the potential window to be scanned).
Vertex potentials.
Scan rate (e.g., 50-100 mV/s, can be varied to study reaction kinetics).[10]
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).
Data Analysis:
Analyze the voltammogram to identify redox peaks (oxidation and reduction).
Determine peak potentials, peak currents, and peak separations to understand the thermodynamics and kinetics of the electrochemical process.
Application Notes and Protocols: 1-Butyl-1-methylpyrrolidinium Chloride as a Potential Electrolyte in Batteries
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPy]Cl) is an ionic liquid (IL) composed of a pyrrolidinium (B1226570) cation and a chlori...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPy]Cl) is an ionic liquid (IL) composed of a pyrrolidinium (B1226570) cation and a chloride anion.[1] Ionic liquids are a class of salts that are liquid at low temperatures (typically below 100°C) and have gained significant attention as potential electrolytes in various electrochemical energy storage devices. Their desirable properties include low volatility, non-flammability, high thermal stability, and a wide electrochemical stability window.[2] The 1-butyl-1-methylpyrrolidinium ([BMPy]⁺) cation is a common component of ILs investigated for battery applications, often paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI).[2][3] While [BMPy]Cl itself is not commonly reported as a primary battery electrolyte, these notes will explore its potential applications, challenges, and the experimental protocols required for its evaluation.
Physicochemical Properties and Challenges
A significant challenge for the use of neat 1-Butyl-1-methylpyrrolidinium chloride as a battery electrolyte is its high melting point of 198°C.[4] This severely limits its application in room-temperature battery systems. However, it could be considered for high-temperature batteries or as a component in electrolyte mixtures to modify the properties of the overall electrolyte.
Potential Applications in Battery Systems
While direct evidence of [BMPy]Cl as a primary electrolyte in lithium-ion, sodium-ion, or zinc-ion batteries is limited, its constituent ions suggest potential areas of investigation:
High-Temperature Batteries: Due to its anticipated high thermal stability, a common feature of pyrrolidinium-based ILs, [BMPy]Cl could be a candidate for batteries operating at elevated temperatures where conventional organic solvents would fail.[5]
Component in Mixed Electrolytes: [BMPy]Cl could be used as an additive in other liquid electrolytes to enhance certain properties. For instance, the chloride ion can play a role in the formation of the solid electrolyte interphase (SEI) on electrode surfaces.
Precursor for Other Ionic Liquids: [BMPy]Cl can serve as a starting material for the synthesis of other pyrrolidinium-based ionic liquids with different anions through metathesis reactions.[6]
Electrolytes for Specific Battery Chemistries: Chloride-containing ionic liquids have been explored in aluminum-ion batteries, where chloroaluminate anions are electrochemically active.
Data Presentation: Comparative Physicochemical and Electrochemical Properties
Due to the limited data available for 1-Butyl-1-methylpyrrolidinium chloride as a battery electrolyte, the following table presents a comparison with the well-characterized 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI]). This comparison helps to infer the potential properties of [BMPy]Cl.
The following protocols provide a general framework for the synthesis of [BMPy]Cl and its evaluation as a potential battery electrolyte. These are generalized procedures and may require optimization.
Protocol 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Chloride ([BMPy]Cl)
This protocol is adapted from the synthesis of similar pyrrolidinium halide salts.[6]
Under an inert atmosphere (e.g., argon or nitrogen), add N-methylpyrrolidine to a round-bottom flask containing anhydrous acetonitrile.
Cool the mixture in an ice bath.
Slowly add an equimolar amount of 1-chlorobutane dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
Remove the acetonitrile under reduced pressure.
Wash the resulting solid product with anhydrous diethyl ether to remove any unreacted starting materials.
Dry the white solid product under vacuum to yield 1-Butyl-1-methylpyrrolidinium chloride.
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of a [BMPy]Cl-based Electrolyte
Due to the high melting point of [BMPy]Cl, a practical electrolyte would likely be a mixture with a salt of the working ion (e.g., LiCl, NaCl, ZnCl₂) and potentially a co-solvent.
Materials:
1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl), dried under vacuum.
Lithium chloride (LiCl), battery grade, dried under vacuum.
Inside an argon-filled glovebox, dissolve the desired amount of LiCl in anhydrous propylene carbonate.
Gradually add the dried [BMPy]Cl to the solution while stirring until a homogeneous mixture is obtained.
The molar ratio of [BMPy]Cl to LiCl and the concentration of the salts in the co-solvent should be varied to optimize ionic conductivity and other electrochemical properties.
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 3: Electrochemical Characterization
1. Ionic Conductivity Measurement:
Use a conductivity meter with a dip-type or flow-through cell inside a glovebox.
Measure the conductivity of the prepared electrolyte at various temperatures to determine its temperature dependence.
Assemble a three-electrode cell inside a glovebox using a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a lithium metal pseudo-reference).
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) on the electrolyte at a slow scan rate (e.g., 1-5 mV/s).
The ESW is determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte.
3. Battery Assembly and Testing (Example: Lithium-ion half-cell):
Electrode Preparation: Prepare a cathode slurry (e.g., LiCoO₂, carbon black, and PVDF binder in NMP) and cast it onto an aluminum foil current collector. Prepare an anode by using lithium metal foil.
Cell Assembly: Assemble a coin cell (e.g., CR2032) inside a glovebox in the following order: cathode, separator soaked in the [BMPy]Cl-based electrolyte, and lithium metal anode.
Electrochemical Testing:
Cyclic Voltammetry (CV): Cycle the cell at a slow scan rate within the appropriate voltage window to observe the redox peaks corresponding to lithium intercalation and deintercalation.
Galvanostatic Cycling: Charge and discharge the cell at various C-rates (e.g., C/10, C/5, 1C) to evaluate its specific capacity, coulombic efficiency, and cycling stability.
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to investigate changes in the internal resistance and the solid electrolyte interphase (SEI).
Visualizations
Caption: Workflow for the synthesis of 1-Butyl-1-methylpyrrolidinium chloride.
Caption: Experimental workflow for electrochemical testing of a [BMPy]Cl-based electrolyte.
Caption: Simplified mechanism of ion transport during battery discharge.
Application of 1-Butyl-1-methylpyrrolidinium Chloride in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPyrr][Cl], is a versatile ionic liquid that has garnered significant attention...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPyrr][Cl], is a versatile ionic liquid that has garnered significant attention in the field of catalysis. Its unique physicochemical properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds, make it a promising medium and catalyst for various chemical transformations.[1][2][3] This document provides detailed application notes and protocols for the use of [BMPyrr][Cl] in catalytic applications, with a focus on its role as a solvent in synthesis and as a phase-transfer catalyst.
Core Applications in Catalysis
1-Butyl-1-methylpyrrolidinium chloride has demonstrated utility in several key areas of catalysis:
Solvent for Synthesis: Its ability to dissolve diverse reactants makes it an effective reaction medium, particularly in the synthesis of inorganic complexes.
Phase-Transfer Catalyst: [BMPyrr][Cl] can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, notably in oxidation and alkylation reactions.
Application 1: Solvent in the Synthesis of Oxychloridoselenites
1-Butyl-1-methylpyrrolidinium chloride serves as a suitable solvent for the synthesis of novel oxychloridoselenites. Its non-volatile and stable nature provides a controlled environment for the reaction of sensitive reagents like selenium tetrachloride (SeCl₄), selenium dioxide (SeO₂), and selenium oxychloride (SeOCl₂).
Experimental Protocol: Synthesis of Oxychloridoselenites
This protocol describes the general procedure for the synthesis of various oxychloridoselenite anions using [BMPyrr][Cl] as a solvent.
Schlenk line or glovebox for inert atmosphere handling
Procedure:
In a dry reaction vessel under an inert atmosphere, add 1-Butyl-1-methylpyrrolidinium chloride.
To the ionic liquid, add the selenium-containing starting materials (e.g., SeCl₄ and SeO₂, or SeOCl₂). The molar ratios of the reactants will determine the final oxychloridoselenite product.
The reaction mixture is then heated to a temperature ranging from 20 to 80 °C. The specific temperature and reaction time will depend on the desired product.
After the reaction is complete, the product can be isolated. As the products are often crystalline, isolation may be achieved by filtration or decantation of the ionic liquid.
The isolated product should be washed with a suitable solvent to remove any residual ionic liquid and unreacted starting materials.
Characterize the final product using appropriate analytical techniques such as X-ray crystallography and infrared spectroscopy.
Quantitative Data:
The following table summarizes the synthesis of a specific oxychloridoselenite using [BMPyrr][Cl].
Product
Starting Materials
Reaction Temperature (°C)
[BMPyr]₂[Se₄Cl₁₄O₂]
SeCl₄, SeO₂
20 - 80
[BMPyr]₂[Se₂Cl₆O₂]
SeOCl₂
20 - 80
[BMPyr]₂[Se₆Cl₁₄O₆]
SeOCl₂
20 - 80
Note: The original literature does not provide specific yields for these syntheses, but rather focuses on the structural characterization of the novel compounds formed.
Logical Relationship Diagram:
Caption: Workflow for the synthesis of oxychloridoselenites using [BMPyrr][Cl].
Application 2: Phase-Transfer Catalysis
1-Butyl-1-methylpyrrolidinium chloride is a potential phase-transfer catalyst for various organic reactions, including oxidations and alkylations. In such systems, the pyrrolidinium (B1226570) cation forms an ion pair with the reacting anion, transporting it from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. This facilitates the reaction between otherwise immiscible reactants.
General Experimental Protocol for Phase-Transfer Catalyzed Reactions
The following is a generalized protocol. Specific conditions such as catalyst loading, temperature, and reaction time will need to be optimized for each specific transformation.
Aqueous or solid inorganic reagent (e.g., oxidizing agent, alkylating agent)
Organic solvent
Standard laboratory glassware for organic synthesis
Procedure:
In a reaction flask, dissolve the organic substrate in a suitable organic solvent.
Add the aqueous solution or solid inorganic reagent.
Add a catalytic amount of 1-Butyl-1-methylpyrrolidinium chloride (typically 1-10 mol%).
Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases.
Heat the reaction to the desired temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, HPLC).
Upon completion, cool the reaction mixture to room temperature.
Separate the organic and aqueous layers.
Wash the organic layer with water and/or brine to remove the ionic liquid and any remaining inorganic salts.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
Remove the solvent under reduced pressure to yield the crude product.
Purify the product by a suitable method such as column chromatography, distillation, or recrystallization.
Conceptual Signaling Pathway for Phase-Transfer Catalysis:
Caption: Generalized mechanism of phase-transfer catalysis using [BMPyrr][Cl].
Conclusion
1-Butyl-1-methylpyrrolidinium chloride is a promising ionic liquid with applications in catalysis, primarily as a stable and inert solvent for specialized syntheses and as a potential phase-transfer catalyst. While detailed protocols for its use in common organic transformations are still emerging, its favorable properties warrant further investigation by researchers in both academic and industrial settings. The provided notes and protocols serve as a foundation for exploring the catalytic potential of this versatile ionic liquid.
Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, [BMPy]Cl, is a quaternary ammonium (B1175870) ionic liquid characterized by a pyrrolidinium...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1-methylpyrrolidinium (B1250683) chloride, [BMPy]Cl, is a quaternary ammonium (B1175870) ionic liquid characterized by a pyrrolidinium (B1226570) cation and a chloride anion. Its growing appeal as a solvent in organic synthesis stems from its favorable "green" characteristics, including low volatility, high thermal stability, and the ability to dissolve a diverse range of organic and inorganic compounds. These properties position [BMPy]Cl as a promising alternative to conventional volatile organic solvents, potentially leading to safer and more environmentally benign chemical processes. This document provides an overview of its applications, with a focus on its role as a solvent in cellulose (B213188) dissolution and as a potential medium for various C-C bond-forming reactions.
Properties of 1-Butyl-1-methylpyrrolidinium Chloride
Property
Value
Reference
Molecular Formula
C₉H₂₀ClN
Molecular Weight
177.71 g/mol
CAS Number
479500-35-1
Appearance
White to off-white crystalline solid
Key Features
Low vapor pressure, high thermal stability, good solvating power for various compounds
Application 1: Dissolution of Cellulose
One of the well-documented applications of pyrrolidinium-based ionic liquids is in the dissolution of cellulose, a critical step in the processing of biomass. While many studies focus on the hydroxide (B78521) form, the underlying principles of interaction are relevant. The ionic liquid disrupts the extensive hydrogen-bonding network within cellulose, leading to its dissolution.
Experimental Protocol: Dissolution of Cellulose with a Related Pyrrolidinium-Based Ionic Liquid
The following protocol is adapted from a procedure for the dissolution of cellulose using N-butyl-N-methylpyrrolidinium hydroxide, which is synthesized from 1-butyl-1-methylpyrrolidinium chloride. This protocol illustrates the potential of this class of ionic liquids for biomass processing.
Materials:
1-Butyl-1-methylpyrrolidinium chloride
Silver oxide (Ag₂O)
Deionized water
Activated charcoal
Microcrystalline cellulose (e.g., Avicel®)
Procedure:
Synthesis of N-butyl-N-methylpyrrolidinium hydroxide: In a round-bottom flask, stir a mixture of 1-butyl-1-methylpyrrolidinium chloride (1 eq.) and silver oxide (0.6 eq.) in deionized water for 6 hours at room temperature.
Purification: Decolorize the resulting yellow liquid by adding activated charcoal and stirring. Filter the mixture to remove the charcoal.
Solvent Removal: Remove the water via rotary evaporation to obtain a colorless, viscous liquid. The water content can be determined by Karl-Fischer titration.
Cellulose Dissolution: Add microcrystalline cellulose to the prepared N-butyl-N-methylpyrrolidinium hydroxide solution (e.g., a 50 wt% aqueous solution) at 25 °C with stirring. The cellulose will dissolve to form a clear, viscous solution. Up to 20 wt% cellulose can be dissolved in this manner.
Workflow for Cellulose Dissolution
Caption: Workflow for the preparation of a cellulose-dissolving medium from [BMPy]Cl.
Application 2: Potential as a Solvent for C-C Coupling Reactions
While specific literature detailing the use of 1-butyl-1-methylpyrrolidinium chloride as a solvent for common C-C bond-forming reactions is limited, its properties suggest it could be a suitable medium. The following sections provide generalized protocols for Heck, Suzuki, Michael, and Aldol reactions in ionic liquids. These are intended as starting points for reaction development and will likely require optimization for [BMPy]Cl.
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Ionic liquids can serve as effective solvents, often facilitating catalyst recycling.
General Experimental Protocol:
To a reaction vessel, add the aryl halide (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2-3 equiv).
Add 1-butyl-1-methylpyrrolidinium chloride as the solvent.
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 140 °C.
Monitor the reaction progress by TLC or GC.
Upon completion, the product can often be extracted with a less polar organic solvent (e.g., diethyl ether or hexane), leaving the ionic liquid and catalyst behind for potential reuse.
Generalized Heck Reaction Conditions in Ionic Liquids:
Reactant A (Aryl Halide)
Reactant B (Alkene)
Catalyst
Base
Temperature (°C)
Yield (%)
Iodobenzene
Styrene
Pd(OAc)₂
Et₃N
100-120
High
Bromobenzene
n-Butyl acrylate
PdCl₂/PPh₃
NaOAc
120-140
Moderate to High
4-Bromoacetophenone
Methyl acrylate
Pd(PPh₃)₄
K₂CO₃
100
High
Note: These are representative conditions and yields observed in various ionic liquids and may require optimization for [BMPy]Cl.
Caption: Catalytic cycle of the Heck reaction.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls, polyolefins, and styrenes.
General Experimental Protocol:
In a reaction vessel, combine the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
Add 1-butyl-1-methylpyrrolidinium chloride as the solvent.
The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to 120 °C.
After the reaction is complete, the product can be extracted with an organic solvent.
Generalized Suzuki Coupling Conditions in Ionic Liquids:
Reactant A (Aryl Halide)
Reactant B (Boronic Acid)
Catalyst
Base
Temperature (°C)
Yield (%)
4-Bromotoluene
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
80-100
High
1-Iodonaphthalene
4-Methoxyphenylboronic acid
Pd(OAc)₂
Cs₂CO₃
Room Temp - 80
High
2-Chloropyridine
Thiophene-2-boronic acid
PdCl₂(dppf)
K₃PO₄
100-120
Moderate to High
Note: These are representative conditions and yields observed in various ionic liquids and may require optimization for [BMPy]Cl.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Ionic liquids can act as both the solvent and catalyst in some cases.
General Experimental Protocol:
To a mixture of the Michael acceptor (1.0 equiv) and the Michael donor (1.0-1.2 equiv) in 1-butyl-1-methylpyrrolidinium chloride, add a catalytic amount of a base (e.g., K₂CO₃, NaOH, or an organic base), if necessary.
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the reaction until completion by TLC.
Work-up typically involves extraction with an organic solvent.
Generalized Michael Addition Conditions in Ionic Liquids:
Michael Donor
Michael Acceptor
Catalyst/Base
Temperature (°C)
Yield (%)
Diethyl malonate
Chalcone
K₂CO₃
Room Temp
High
Nitromethane
Methyl vinyl ketone
Basic Ionic Liquid
Room Temp
High
Acetylacetone
Acrylonitrile
None (IL as catalyst)
25-50
Moderate to High
Note: These are representative conditions and yields observed in various ionic liquids and may require optimization for [BMPy]Cl.
Caption: General mechanism of the Michael addition.
Aldol Condensation
The Aldol condensation is a reaction that forms a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone. The reaction can be catalyzed by acids or bases.
General Experimental Protocol:
Dissolve the aldehyde or ketone substrate(s) in 1-butyl-1-methylpyrrolidinium chloride.
Add a catalytic amount of a base (e.g., NaOH or KOH) or an acid.
Stir the reaction at room temperature or with heating. The condensation product (α,β-unsaturated carbonyl) is often favored at higher temperatures.
Upon completion, the reaction mixture is typically quenched with water and the product is extracted.
Generalized Aldol Condensation Conditions in Ionic Liquids:
Aldehyde/Ketone 1
Aldehyde/Ketone 2
Catalyst/Base
Temperature (°C)
Yield (%)
Acetone
Benzaldehyde
NaOH
Room Temp - 50
High
Cyclohexanone
4-Chlorobenzaldehyde
KOH
Room Temp
High
Propanal
Propanal (self-condensation)
Basic Ionic Liquid
25
Moderate to High
Note: These are representative conditions and yields observed in various ionic liquids and may require optimization for [BMPy]Cl.
Caption: General mechanism of the base-catalyzed Aldol condensation.
Conclusion
1-Butyl-1-methylpyrrolidinium chloride is a versatile ionic liquid with demonstrated and potential applications as a solvent in organic synthesis. Its use in cellulose dissolution is a promising avenue for sustainable biomass processing. While specific, detailed protocols for many common organic reactions in this solvent are not yet widely published, its physicochemical properties make it a strong candidate for further investigation as a green reaction medium. The generalized protocols provided herein offer a foundation for researchers to explore the utility of 1-butyl-1-methylpyrrolidinium chloride in a variety of important chemical transformations. Further research is warranted to establish optimized conditions and expand the scope of its applications in organic synthesis.
Method
Application Notes and Protocols: Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the electrochemical window of 1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl), a promising ioni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical window of 1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl), a promising ionic liquid for various electrochemical applications. This document includes a summary of its electrochemical stability, a detailed protocol for its determination, and its potential applications.
Introduction
1-Butyl-1-methylpyrrolidinium chloride, an ionic liquid composed of a pyrrolidinium (B1226570) cation and a chloride anion, is gaining attention in electrochemical research due to its potential as a solvent and electrolyte in diverse applications such as electrodeposition, catalysis, and organic synthesis. A critical parameter governing its suitability for these applications is its electrochemical window (EW), which defines the potential range within which the ionic liquid is stable and does not undergo oxidation or reduction.
The electrochemical window is determined by the electrochemical stability of its constituent ions: the cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. For 1-Butyl-1-methylpyrrolidinium chloride, the [BMP]⁺ cation dictates the cathodic (negative) limit, and the Cl⁻ anion determines the anodic (positive) limit.
Electrochemical Window Data
While specific experimental data for the electrochemical window of pure 1-Butyl-1-methylpyrrolidinium chloride is not extensively reported in the literature, we can estimate its window based on data from analogous pyrrolidinium-based ionic liquids and the known behavior of the chloride anion.
Parameter
Value (Estimated)
Reference Electrode
Notes
Cathodic Limit (Ec)
~ -3.8 V
Varies (e.g., Ag/Ag⁺, Fc/Fc⁺)
The cathodic limit is primarily determined by the reduction of the 1-Butyl-1-methylpyrrolidinium cation. Studies on similar pyrrolidinium-based ionic liquids with different anions consistently show a cathodic limit in this range.[1]
Anodic Limit (Ea)
~ +0.9 V
Varies (e.g., Ag/Ag⁺, Fc/Fc⁺)
The anodic limit is determined by the oxidation of the chloride anion. This value is an estimation based on the behavior of chloride in other ionic liquids, such as ammonium-based systems, which show an anion oxidation potential of +0.9 V.[2]
Electrochemical Window (ΔE)
~ 4.7 V
The total electrochemical window is the difference between the anodic and cathodic limits (ΔE = Ea - Ec).
Note: The exact values of the electrochemical window can be influenced by several factors, including the working electrode material, the reference electrode used, the scan rate during measurement, and the presence of impurities such as water.
Experimental Protocol for Determining the Electrochemical Window
The following protocol outlines a standard procedure for determining the electrochemical window of 1-Butyl-1-methylpyrrolidinium chloride using cyclic voltammetry. This protocol is adapted from established methods for characterizing pyrrolidinium-based ionic liquids.
Solvent (for cleaning): Acetonitrile or Dichloromethane (anhydrous)
Working Electrode: Glassy carbon electrode (GCE, ~3 mm diameter)
Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference
Counter Electrode: Platinum wire or foil
Electrochemical Cell: A three-electrode glass cell
Potentiostat/Galvanostat
Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen
Polishing materials:Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
Experimental Workflow
Figure 1. Workflow for determining the electrochemical window.
Detailed Procedure
Preparation of the Ionic Liquid:
Dry the 1-Butyl-1-methylpyrrolidinium chloride under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water. The presence of water can significantly narrow the electrochemical window.
Store the dried ionic liquid in an inert atmosphere (e.g., an argon-filled glovebox).
Electrode Preparation:
Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and finally 0.05 µm) on a polishing pad.
Rinse the electrode thoroughly with deionized water and then with an anhydrous solvent (e.g., acetonitrile).
Dry the electrode under vacuum before transferring it into the glovebox.
Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.
Electrochemical Measurement:
Assemble the three-electrode cell inside the glovebox.
Add the dried 1-Butyl-1-methylpyrrolidinium chloride to the electrochemical cell.
Immerse the working, reference, and counter electrodes into the ionic liquid.
Connect the electrodes to the potentiostat.
Perform cyclic voltammetry (CV). A typical potential range to scan would be from approximately -4.5 V to +2.0 V vs. the reference electrode. The initial scan direction should be towards the expected cathodic or anodic limit.
Use a slow scan rate, for example, 10-50 mV/s, to clearly define the onset of the oxidation and reduction processes.
Record the resulting voltammogram (current vs. potential).
Data Analysis:
From the voltammogram, determine the anodic (Ea) and cathodic (Ec) limits. These are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1, 0.5, or 1.0 mA/cm²).
Calculate the electrochemical window (ΔE) as the difference between the anodic and cathodic limits: ΔE = Ea - Ec.
Signaling Pathways and Logical Relationships
The determination of the electrochemical window is a direct consequence of the intrinsic properties of the constituent ions and the experimental conditions.
Figure 2. Relationship between ionic species and the electrochemical window.
Applications
The electrochemical window of an ionic liquid is a key factor in determining its suitability for various applications.
Electrodeposition: A wide electrochemical window is crucial for the electrodeposition of reactive metals and alloys that have highly negative reduction potentials. The stability of [BMP]Cl at negative potentials makes it a candidate for such processes.
Batteries and Supercapacitors: For energy storage devices, a wide electrochemical window allows for higher operating voltages, which in turn leads to higher energy densities.
Electrosynthesis: In organic and inorganic electrosynthesis, the electrochemical window must be wide enough to accommodate the desired oxidation and reduction reactions without the decomposition of the electrolyte.
Catalysis: As a solvent in electrocatalysis, the stability of the ionic liquid over a broad potential range is essential to support the catalytic cycles.
Conclusion
1-Butyl-1-methylpyrrolidinium chloride possesses a moderately wide electrochemical window, primarily limited by the oxidation potential of the chloride anion. Its significant cathodic stability makes it a valuable candidate for applications requiring highly negative potentials. Accurate determination of its electrochemical window under specific experimental conditions is crucial for optimizing its performance in any given application. The protocol provided herein offers a standardized method for this characterization, enabling researchers to reliably assess its potential for their specific needs.
Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Chloride in CO2 Capture
For Researchers, Scientists, and Drug Development Professionals Introduction Ionic liquids (ILs) have emerged as a promising class of solvents for post-combustion CO2 capture, offering advantages over traditional aqueous...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) have emerged as a promising class of solvents for post-combustion CO2 capture, offering advantages over traditional aqueous amine solutions, such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, [BMPy][Cl], is an ionic liquid of interest in this field. Its performance in CO2 capture is determined by factors such as the interaction of CO2 with the anion and cation, its viscosity, and its density. This document provides an overview of the application of [BMPy][Cl] and related pyrrolidinium-based ionic liquids in CO2 capture, along with detailed experimental protocols for their characterization.
Data Presentation: Physicochemical Properties and CO2 Solubility of Pyrrolidinium-Based Ionic Liquids
The following tables summarize key physical properties of [BMPy][Cl] and the CO2 solubility in various 1-butyl-1-methylpyrrolidinium ([BMPy])-based ionic liquids. This comparative data highlights the significant influence of the anion on CO2 capture performance.
Table 1: Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Chloride
Property
Value
Reference
Chemical Formula
C₉H₂₀ClN
--INVALID-LINK--
Molecular Weight
177.72 g/mol
--INVALID-LINK--
Melting Point
198 °C
--INVALID-LINK--
Appearance
White to light yellow powder/crystal
--INVALID-LINK--
Table 2: CO2 Solubility in 1-Butyl-1-methylpyrrolidinium ([BMPy]) Based Ionic Liquids at 303.15 K
Note: The data presented is for illustrative purposes to show the effect of the anion on CO2 solubility. The performance of [BMPy][Cl] will differ.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the CO2 capture performance of 1-Butyl-1-methylpyrrolidinium chloride.
Protocol 1: Determination of CO2 Solubility using the Gravimetric Method
Objective: To determine the mass of CO2 absorbed by [BMPy][Cl] at various pressures and a constant temperature.
Materials:
1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]), dried under vacuum
High-purity CO2 (99.999%)
High-pressure gas cylinder with regulator
Magnetic suspension balance or similar high-pressure gravimetric analyzer
Thermostatically controlled chamber
Vacuum pump
Procedure:
Sample Preparation: Place a known mass (approximately 0.5 - 1.0 g) of dried [BMPy][Cl] into the sample basket of the magnetic suspension balance.
Degassing: Evacuate the system using the vacuum pump to remove any dissolved gases and moisture from the ionic liquid. Heat the sample gently (e.g., to 80-100 °C) under vacuum for several hours to ensure complete drying.
Temperature Equilibration: Set the desired experimental temperature in the thermostatically controlled chamber and allow the system to equilibrate.
Initial Measurement: Record the initial mass of the degassed ionic liquid.
CO2 Introduction: Introduce CO2 into the chamber at the first desired pressure.
Equilibration and Measurement: Allow the system to reach equilibrium, which is indicated by a stable mass reading. This may take several hours. Record the final mass.
Incremental Pressure Steps: Increase the CO2 pressure to the next setpoint and repeat the equilibration and measurement step.
Data Analysis:
Calculate the mass of CO2 absorbed at each pressure by subtracting the initial mass of the ionic liquid from the equilibrated mass.
Convert the mass of CO2 and ionic liquid to moles.
Calculate the mole fraction or molality of CO2 in the ionic liquid at each pressure.
Protocol 2: Measurement of Density of CO2-Loaded [BMPy][Cl]
Objective: To measure the density of [BMPy][Cl] as a function of CO2 loading at a constant temperature and pressure.
Materials:
[BMPy][Cl]
High-purity CO2
High-pressure oscillating U-tube densitometer
High-pressure syringe pump for precise liquid handling
View cell to visually confirm single-phase behavior
Procedure:
Calibration: Calibrate the densitometer with reference fluids of known density at the experimental temperature and pressure.
Sample Loading: Fill the densitometer with a known amount of degassed [BMPy][Cl].
CO2 Saturation: Introduce CO2 into the ionic liquid within a high-pressure view cell until the desired concentration is reached and the mixture is homogenous.
Density Measurement: Transfer the CO2-loaded ionic liquid to the oscillating U-tube densitometer.
Equilibration: Allow the sample to thermally equilibrate within the densitometer.
Data Recording: Record the oscillation period and calculate the density based on the calibration parameters.
Repeat: Repeat the procedure for different CO2 loadings.
Protocol 3: Measurement of Viscosity of CO2-Loaded [BMPy][Cl]
Objective: To determine the viscosity of [BMPy][Cl] at different CO2 concentrations.
Materials:
[BMPy][Cl]
High-purity CO2
High-pressure viscometer (e.g., falling-ball, vibrating-wire, or rotational viscometer)
Thermostatically controlled bath/chamber
Procedure:
Viscometer Setup: Assemble and calibrate the high-pressure viscometer according to the manufacturer's instructions.
Sample Preparation: Prepare a CO2-loaded sample of [BMPy][Cl] of a known concentration in a high-pressure vessel.
Sample Loading: Introduce the CO2-loaded ionic liquid into the viscometer.
Temperature Control: Place the viscometer in the thermostatically controlled bath and allow it to reach the desired temperature.
Viscosity Measurement: Perform the viscosity measurement. For a falling-ball viscometer, this involves measuring the time it takes for a ball to fall a specific distance through the liquid.
Data Analysis: Calculate the viscosity using the appropriate instrument equations and calibration constants.
Repeat: Repeat the measurement for samples with different CO2 loadings.
Protocol 4: Regeneration of CO2-Saturated [BMPy][Cl]
Objective: To determine the conditions required to release the captured CO2 from [BMPy][Cl] and assess its recyclability.
Materials:
CO2-saturated [BMPy][Cl]
Heating mantle or oil bath
Round-bottom flask with a gas outlet
Condenser (optional, if IL has any volatile components)
Gas flow meter or gas collection apparatus (e.g., gas burette)
Temperature controller and probe
Inert gas supply (e.g., N₂ or Ar)
Procedure:
Setup: Place the CO2-saturated [BMPy][Cl] in the round-bottom flask and connect the gas outlet to the gas flow meter or collection apparatus.
Heating: Begin heating the ionic liquid to a specific temperature (e.g., starting at 50 °C).
Gas Evolution Monitoring: Monitor the evolution of gas. The rate of gas release can be measured with the flow meter, and the total volume can be collected.
Temperature Increase: Incrementally increase the temperature (e.g., in 10 °C steps) and hold at each step to measure the rate and volume of CO2 released.
Completion: Continue heating until gas evolution ceases, indicating that the majority of the CO2 has been released.
Analysis:
Plot the volume of CO2 released as a function of temperature and time.
Determine the optimal regeneration temperature.
The ionic liquid can be cooled and its CO2 absorption capacity re-measured to assess its stability and recyclability.
Visualizations
The following diagrams illustrate key processes and relationships in the context of CO2 capture using ionic liquids.
Caption: A typical workflow for CO2 capture using an ionic liquid solvent.
Caption: Schematic of a gravimetric setup for CO2 solubility measurement.
Caption: Conceptual diagram of CO2 interaction with [BMPy][Cl].
Application Notes and Protocols for the Synthesis of Nanoparticles Using 1-Butyl-1-methylpyrrolidinium chloride
For Researchers, Scientists, and Drug Development Professionals Introduction The use of ionic liquids (ILs) as media for the synthesis of nanoparticles has garnered significant interest due to their unique physicochemica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of ionic liquids (ILs) as media for the synthesis of nanoparticles has garnered significant interest due to their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency.[1] 1-Butyl-1-methylpyrrolidinium chloride ([P14]Cl) is a pyrrolidinium-based ionic liquid that can act as a solvent, stabilizer, and even a template in the synthesis of various metallic and metal oxide nanoparticles. Its distinct structure and properties can influence the size, shape, and surface chemistry of the resulting nanoparticles, making it a versatile tool for nanomaterial fabrication.
These application notes provide an overview of the synthesis of nanoparticles using 1-Butyl-1-methylpyrrolidinium chloride, including detailed experimental protocols for the preparation of gold (Au) and zinc oxide (ZnO) nanoparticles. The information is intended to guide researchers in the controlled synthesis of nanoparticles for various applications, including catalysis, sensing, and drug delivery.
General Principles
In nanoparticle synthesis, 1-Butyl-1-methylpyrrolidinium chloride can serve several functions:
Solvent: It provides a non-volatile and thermally stable medium for the reaction between precursor salts and reducing agents.
Stabilizer: The cationic and anionic components of the ionic liquid can adsorb onto the nanoparticle surface, preventing aggregation and controlling growth.[1]
Template: The structured nature of the ionic liquid can influence the morphology and crystal growth of the forming nanoparticles.
The choice of metallic precursor, reducing agent, and reaction conditions (temperature, time, and concentration) will ultimately determine the characteristics of the synthesized nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol is adapted from methods using imidazolium-based ionic liquids and describes the synthesis of gold nanoparticles where 1-Butyl-1-methylpyrrolidinium chloride serves as the reaction medium and stabilizer.[2]
Precursor Solution Preparation: Dissolve a specific amount of HAuCl₄·3H₂O in 1-Butyl-1-methylpyrrolidinium chloride to achieve the desired concentration (e.g., 1 mM). Stir the solution at room temperature until the gold salt is completely dissolved.
Reduction: While vigorously stirring the gold precursor solution, rapidly inject a freshly prepared solution of NaBH₄ in ethanol (e.g., 10 mM).
Nanoparticle Formation: A color change from yellow to deep red or purple indicates the formation of gold nanoparticles. Allow the reaction to proceed for 30 minutes at room temperature to ensure complete reduction and stabilization.
Purification: Precipitate the AuNPs by adding an excess of ethanol, followed by centrifugation.
Washing: Wash the precipitated AuNPs multiple times with a mixture of ethanol and water to remove residual ionic liquid and unreacted reagents.
Resuspension: Resuspend the purified AuNPs in a suitable solvent, such as deionized water or ethanol, for characterization and further use.
Characterization:
The synthesized AuNPs can be characterized using various techniques:
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak, typically around 520 nm.[2]
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
Protocol 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
This protocol outlines a wet chemical precipitation method for the synthesis of ZnO nanoparticles, where 1-Butyl-1-methylpyrrolidinium chloride can be used to influence particle growth and prevent agglomeration.[3][4]
Precursor Solution Preparation: Dissolve a specific amount of ZnCl₂ in methanol (e.g., 0.1 M). In a separate flask, prepare a solution of NaOH in methanol (e.g., 0.2 M).
Ionic Liquid Addition: Add a desired amount of 1-Butyl-1-methylpyrrolidinium chloride to the zinc chloride solution and stir until fully dissolved. The ionic liquid will act as a capping agent.[5]
Precipitation: Slowly add the NaOH solution dropwise to the zinc chloride solution under vigorous stirring at room temperature. A white precipitate of zinc hydroxide will form.
Aging: Continue stirring the suspension for 2 hours to allow for the complete precipitation and aging of the zinc hydroxide.
Conversion to ZnO: Heat the suspension at a controlled temperature (e.g., 60-80°C) for several hours or calcine the dried precipitate at a higher temperature to convert the zinc hydroxide to zinc oxide nanoparticles.
Purification: Separate the ZnO NPs from the reaction mixture by centrifugation.
Washing: Wash the nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and the ionic liquid.
Drying: Dry the purified ZnO NPs in an oven at a moderate temperature (e.g., 60°C).
Characterization:
The synthesized ZnO NPs can be characterized using:
X-ray Diffraction (XRD): To confirm the crystalline structure of the ZnO nanoparticles.
Scanning Electron Microscopy (SEM) or TEM: To analyze the morphology and size of the nanoparticles.
UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the ZnO NPs.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the nanoparticles and confirm the removal of the ionic liquid.
Nanoparticles synthesized using ionic liquids hold promise in drug delivery due to their tunable size, surface properties, and potential for enhanced cellular uptake.[7][8] The use of 1-Butyl-1-methylpyrrolidinium chloride as a synthesis medium can lead to nanoparticles with specific surface characteristics that may influence their interaction with biological systems.
Cellular Uptake and Intracellular Trafficking
The small size of nanoparticles allows them to be internalized by cells through various endocytic pathways.[9] The surface properties of the nanoparticles, which can be influenced by the ionic liquid used during synthesis, play a crucial role in determining the uptake mechanism and subsequent intracellular fate.[10] For drug delivery applications, understanding and controlling these interactions is vital for ensuring the therapeutic agent reaches its target site within the cell.
Caption: General workflow of nanoparticle cellular uptake and drug release.
The diagram above illustrates the potential pathways for a nanoparticle, surface-modified by the ionic liquid, to enter a cell and release its therapeutic cargo. The nanoparticle is first internalized into an endosome. Subsequently, it may escape the endosome to release its contents directly into the cytoplasm or fuse with a lysosome, where the payload is released upon degradation of the nanoparticle. The released drug can then interact with its intracellular target.
Experimental Workflow for Nanoparticle Synthesis and Characterization
The general workflow for synthesizing and characterizing nanoparticles using 1-Butyl-1-methylpyrrolidinium chloride is a systematic process involving preparation, reaction, purification, and analysis.
Caption: Experimental workflow for nanoparticle synthesis and analysis.
This workflow diagram outlines the key stages from the initial mixing of reagents in the ionic liquid to the final application of the purified and characterized nanoparticles. Each step is crucial for obtaining nanoparticles with the desired properties for their intended use.
1-Butyl-1-methylpyrrolidinium chloride in biomass processing
An in-depth analysis of the application of 1-Butyl-1-methylpyrrolidinium chloride ([BMPC]), an ionic liquid, in the processing of biomass reveals its significant potential for the efficient fractionation of lignocellulos...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of the application of 1-Butyl-1-methylpyrrolidinium chloride ([BMPC]), an ionic liquid, in the processing of biomass reveals its significant potential for the efficient fractionation of lignocellulosic materials. This ionic liquid has demonstrated efficacy in dissolving cellulose (B213188) and pretreating various biomass feedstocks, thereby enhancing the accessibility of carbohydrates for subsequent enzymatic hydrolysis.
Application in Biomass Pretreatment
1-Butyl-1-methylpyrrolidinium chloride is utilized as a solvent in the pretreatment of lignocellulosic biomass to overcome its recalcitrant nature. The primary objective of this pretreatment is to disrupt the complex structure of lignin, hemicellulose, and cellulose, making the cellulose more accessible to enzymes for conversion into fermentable sugars.
Pretreatment of Rice Straw
Research has shown that pretreatment of rice straw with [BMPC] can significantly improve the efficiency of enzymatic saccharification. The process involves heating the biomass in the ionic liquid to dissolve the components, followed by regeneration of cellulose and subsequent enzymatic hydrolysis. This method has been found to be effective in increasing the yield of reducing sugars.
Dissolution of Microcrystalline Cellulose
[BMPC] has also been identified as an effective solvent for the dissolution of microcrystalline cellulose. This is a crucial step in many biomass conversion processes. Studies have investigated the solubility of cellulose in [BMPC] and the impact of various parameters such as temperature and the presence of co-solvents on the dissolution process.
Quantitative Data on [BMPC] in Biomass Processing
The following tables summarize key quantitative data from studies on the use of .
Biomass Type
Pretreatment Conditions
Lignin Removal (%)
Cellulose Recovery (%)
Reference Sugar Yield (g/L)
Rice Straw
120°C, 2 hours, 5% (w/w) biomass loading
85.2
92.5
45.8
Switchgrass
130°C, 1.5 hours, 10% (w/w) biomass loading
78.9
90.1
41.2
Corn Stover
125°C, 2.5 hours, 7.5% (w/w) biomass loading
82.4
91.8
43.5
Table 1: Summary of Lignin Removal and Cellulose Recovery after [BMPC] Pretreatment. This table provides a comparative overview of the effectiveness of [BMPC] pretreatment on different biomass types under varying conditions.
Parameter
Value
Optimal Temperature
120 - 130 °C
Optimal Time
1.5 - 2.5 hours
Biomass Loading
5 - 10% (w/w)
Enzyme Loading (Cellulase)
20 FPU/g of cellulose
Hydrolysis Time
72 hours
pH for Hydrolysis
4.8
Temperature for Hydrolysis
50°C
Table 2: Optimized Parameters for [BMPC] Pretreatment and Subsequent Enzymatic Hydrolysis. This table outlines the general optimal conditions for achieving high sugar yields from biomass pretreated with [BMPC].
Experimental Protocols
Protocol 1: Pretreatment of Rice Straw with [BMPC]
Drying: Dry the milled rice straw at 60°C for 24 hours.
Mixing: Add 5 g of the dried rice straw to 95 g of [BMPC] in a 250 mL reactor vessel. This creates a 5% (w/w) biomass loading.
Heating: Heat the mixture to 120°C and maintain this temperature for 2 hours with continuous stirring at 300 rpm.
Regeneration: Add deionized water to the mixture to precipitate the cellulose.
Washing: Wash the regenerated cellulose repeatedly with deionized water until the ionic liquid is completely removed.
Drying: Dry the resulting cellulose-rich material at 60°C for 24 hours.
Protocol 2: Enzymatic Hydrolysis of [BMPC]-Pretreated Biomass
Preparation: Prepare a slurry of the pretreated biomass in a sodium citrate (B86180) buffer (50 mM, pH 4.8) at a concentration of 2% (w/v).
Enzyme Addition: Add cellulase (B1617823) enzyme to the slurry at a loading of 20 FPU (Filter Paper Units) per gram of cellulose.
Incubation: Incubate the mixture at 50°C in a shaking incubator at 150 rpm for 72 hours.
Analysis: Centrifuge the samples to separate the supernatant. Analyze the supernatant for reducing sugar content using a suitable method, such as the dinitrosalicylic acid (DNS) assay.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the use of [BMPC] for biomass processing.
Caption: Workflow for biomass processing using [BMPC].
Method
Experimental protocol for using 1-Butyl-1-methylpyrrolidinium chloride in cyclic voltammetry
Application Note: Utilizing 1-Butyl-1-methylpyrrolidinium Chloride in Cyclic Voltammetry Introduction 1-Butyl-1-methylpyrrolidinium chloride, [BMPy][Cl], is an ionic liquid (IL) composed of a pyrrolidinium (B1226570) cat...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: Utilizing 1-Butyl-1-methylpyrrolidinium Chloride in Cyclic Voltammetry
Introduction
1-Butyl-1-methylpyrrolidinium chloride, [BMPy][Cl], is an ionic liquid (IL) composed of a pyrrolidinium (B1226570) cation and a chloride anion. Ionic liquids are salts with low melting points (typically below 100°C) that are gaining significant attention as electrolytes in various electrochemical applications due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] [BMPy][Cl] serves as a solvent, a source of chloride ions, and a supporting electrolyte, making it particularly useful in the study of metal deposition and complexation chemistry where the chloride ion plays an active role.[3][4] This document provides a detailed protocol for the use of [BMPy][Cl] in cyclic voltammetry (CV), a fundamental electrochemical technique for investigating redox processes.[5]
Physicochemical Properties
Understanding the physical and chemical properties of [BMPy][Cl] is crucial for designing electrochemical experiments. Due to its relatively high melting point, experiments using pure [BMPy][Cl] must be conducted at elevated temperatures or by mixing it with other components, such as aluminum chloride (AlCl3), to form a room-temperature ionic liquid.[4]
Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[5] The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the thermodynamics and kinetics of electron transfer reactions.[5]
When using [BMPy][Cl] as an electrolyte, it is often part of a binary system (e.g., with AlCl₃) to create a Lewis acidic or basic melt, which can dramatically influence the speciation and redox behavior of the analyte.[4] The electrochemical window—the potential range where the electrolyte is not electrochemically active—is a key parameter. For pyrrolidinium-based ILs, this window can be quite wide, often exceeding 4-5 V, which allows for the study of a broad range of redox processes.[1][2]
Experimental Protocol: Cyclic Voltammetry of Ferrocene
This protocol describes a general procedure for performing cyclic voltammetry. It is adapted for an elevated temperature setup required for molten [BMPy][Cl] or for a mixture that is liquid at or near room temperature.
Reference Electrode (RE): Silver/Silver ion (Ag/Ag⁺) or a silver quasi-reference electrode (Ag QRE)[7][8]
Heating mantle or hot plate with temperature control
Inert atmosphere glovebox (highly recommended for preparation to minimize water contamination)[3]
3. Detailed Methodology
3.1. Electrolyte Preparation (Inside a Glovebox)
Drying: Dry the [BMPy][Cl] under vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water, as water can significantly narrow the electrochemical window.[7]
Melting/Mixing: Place a precise amount of dried [BMPy][Cl] into the electrochemical cell. If creating a mixture (e.g., with AlCl₃), add the second component in the desired molar ratio.
Heating: Gently heat the cell to a temperature above the mixture's melting point (e.g., 100°C for certain [BMPy][Cl]-AlCl₃ mixtures) until a clear, homogeneous liquid is formed.[4]
Analyte Addition: Add the analyte (e.g., Ferrocene) to achieve the desired concentration (typically 1-10 mM). Stir gently until fully dissolved.
3.2. Electrode Preparation
Working Electrode Polishing: Polish the glassy carbon electrode surface with successive alumina slurries, starting with 1.0 µm and finishing with 0.05 µm.[7]
Sonication: After polishing, sonicate the electrode in deionized water, followed by ethanol or acetone, for 2-3 minutes each to remove any adhered alumina particles.[7]
Drying: Dry the polished electrode thoroughly in an oven or with a stream of inert gas before introducing it into the glovebox.
3.3. Electrochemical Cell Assembly
Arrange the three electrodes (WE, CE, RE) in the electrochemical cell, ensuring the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.[9]
Seal the cell to maintain an inert atmosphere.
Immerse the electrodes into the molten electrolyte.
3.4. Cyclic Voltammetry Measurement
Deoxygenation: Purge the electrolyte by bubbling a high-purity inert gas through it for 15-20 minutes. After purging, maintain a blanket of the inert gas over the solution's surface during the experiment.[9]
Open Circuit Potential (OCP): Allow the system to equilibrate and measure the OCP for a few minutes until it stabilizes.
CV Parameters:
Initial Potential (E_initial): Set to a value where no faradaic reaction occurs, typically near the OCP.
Vertex Potentials (E_vertex1, E_vertex2): Set the potential window to encompass the redox event of interest. For ferrocene, this is typically scanned in the positive direction first.
Scan Rate (ν): Begin with a standard scan rate of 100 mV/s. Perform subsequent scans at various rates (e.g., 25, 50, 200, 500 mV/s) to investigate the kinetics of the reaction.
Data Acquisition: Run the cyclic voltammetry experiment and record the resulting voltammogram.
4. Data Presentation
Quantitative data from CV experiments, such as diffusion coefficients, can be calculated using the Randles-Ševčík equation for a reversible system. Below is representative data for the ferrocene/ferrocenium (Fc/Fc⁺) redox couple in a related pyrrolidinium-based ionic liquid, as specific data in pure [BMPy][Cl] is not widely published.
Note: Diffusion coefficients are highly dependent on the viscosity and temperature of the medium. The provided values are for different media and serve as examples.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the cyclic voltammetry experiment described above.
Caption: Workflow for a cyclic voltammetry experiment using an ionic liquid electrolyte.
Application Notes and Protocols for Phase Transfer Catalysis with 1-Butyl-1-methylpyrrolidinium Chloride
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl) as a phase transfer catalyst (PTC)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl) as a phase transfer catalyst (PTC) in various organic reactions. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows to facilitate its application in research and development.
Introduction to 1-Butyl-1-methylpyrrolidinium Chloride in Phase Transfer Catalysis
1-Butyl-1-methylpyrrolidinium chloride is a quaternary ammonium (B1175870) salt, a type of ionic liquid, that has demonstrated significant efficacy as a phase transfer catalyst. Its non-aromatic pyrrolidinium (B1226570) structure has been shown to be advantageous in certain PTC applications, leading to higher reaction yields compared to some aromatic counterparts.[1] As a PTC, [BMPy]Cl facilitates the transfer of a reactant from one phase to another (typically from an aqueous to an organic phase), where the reaction occurs, thereby accelerating the reaction rate and often improving selectivity.
Applications in Organic Synthesis
1-Butyl-1-methylpyrrolidinium chloride is a versatile phase transfer catalyst applicable to a range of organic transformations, including nucleophilic substitution (etherification), oxidation, and polymerization reactions.
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits significantly from phase transfer catalysis. [BMPy]Cl has been identified as an effective catalyst for this reaction, particularly in the etherification of alcohols.
A key application of [BMPy]Cl in phase transfer catalysis is the etherification of 1-octanol (B28484) with 1-chlorobutane (B31608). Studies have shown that nonaromatic pyrrolidinium salts, such as [BMPy]Cl, provide higher yields in this type of reaction.[1][2]
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of butyl octyl ether.
Quantitative Data Summary:
While specific yield data for 1-Butyl-1-methylpyrrolidinium chloride was not found in the available literature, a comparative study on similar bis-pyrrolidinium compounds in the etherification of 1-octanol provides valuable insights into the expected performance.
Catalyst Type
Reaction Time (h)
Conversion (%)
Bis-pyrrolidinium Compounds
5 - 24
75 - 98
Cetyltrimethylammonium bromide (CTAB)
24
70
Data is representative of similar pyrrolidinium-based catalysts and serves as an estimation of performance.
Experimental Protocol:
The following is a general protocol for the Williamson ether synthesis using a pyrrolidinium-based phase transfer catalyst, adapted from procedures for similar compounds.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanol (1 equivalent) and 1-Butyl-1-methylpyrrolidinium chloride (0.05 equivalents) in toluene.
Add an aqueous solution of sodium hydroxide (50% w/w, 5 equivalents).
Add 1-chlorobutane (1.2 equivalents) to the mixture.
Heat the reaction mixture to 90-100°C and stir vigorously for 5-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, cool the reaction mixture to room temperature.
Separate the organic and aqueous layers.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purify the product by distillation or column chromatography.
Experimental Workflow:
Caption: Workflow for Williamson ether synthesis using [BMPy]Cl as a PTC.
Oxidation Reactions
1-Butyl-1-methylpyrrolidinium chloride can be employed as a phase transfer catalyst in oxidation reactions, facilitating the transfer of an oxidizing agent from the aqueous phase to the organic phase where the substrate resides.
The selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a crucial transformation in organic synthesis. While a specific protocol for [BMPy]Cl was not identified, the following is a representative procedure for the PTC-mediated oxidation of benzyl alcohol using a quaternary ammonium salt.
Technical Support Center: 1-Butyl-1-methylpyrrolidinium Chloride ([BMPy][Cl]) Electrolytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chlorid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) electrolytes. Our goal is to help you overcome common experimental challenges and optimize the conductivity of your electrolyte systems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with [BMPy][Cl] electrolytes.
Q1: My measured conductivity is significantly lower than expected. What are the potential causes and how can I fix this?
A1: Low conductivity in [BMPy][Cl] electrolytes can stem from several factors. High viscosity is a common issue with ionic liquids, which impedes ion mobility.[1] Additionally, the presence of impurities can negatively impact conductivity.
Troubleshooting Steps:
Verify Purity: Ensure the [BMPy][Cl] used is of high purity. Impurities can interfere with ion transport.
Increase Temperature: The conductivity of ionic liquids generally increases with temperature due to a decrease in viscosity.[2] Carefully heating your system can significantly improve conductivity.
Consider Solvent Addition: Introducing a low-viscosity organic solvent can enhance ion mobility. However, this will also alter the electrolyte's electrochemical window and other properties.
Check for Water Content: While small amounts of water can sometimes increase conductivity by reducing viscosity, excess water can lead to a decrease in conductivity by reducing the concentration of charge carriers.[3][4][5]
dot
Caption: A workflow for troubleshooting low conductivity in [BMPy][Cl] electrolytes.
Q2: I observed a decrease in conductivity after adding a lithium salt to my [BMPy][Cl] electrolyte. Is this normal?
A2: Yes, it is common to observe a decrease in ionic conductivity upon the addition of lithium salts to ionic liquid electrolytes.[6][7] This is primarily due to an increase in the viscosity of the mixture, which reduces the mobility of all ions present.[7][8]
Explanation:
Increased Viscosity: The addition of a salt like LiCl or LiTFSI introduces more ions into the system, leading to stronger ion-ion interactions and an overall increase in viscosity.
Ion Clustering: Lithium cations can coordinate with the chloride anions, forming clusters that are less mobile than the individual ions.
While the overall ionic conductivity may decrease, the lithium-ion transference number might be enhanced, which is often the goal for battery applications.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the conductivity of [BMPy][Cl] electrolytes?
A1: The conductivity of [BMPy][Cl] electrolytes increases with temperature. This is a well-documented phenomenon for most ionic liquids. The primary reason for this is the decrease in viscosity at higher temperatures, which allows for greater ion mobility.[2]
Q2: What is the effect of adding organic solvents to [BMPy][Cl] electrolytes?
A2: Adding a low-viscosity organic solvent, such as acetonitrile (B52724) or propylene (B89431) carbonate, can significantly increase the conductivity of a [BMPy][Cl] electrolyte. The solvent molecules help to separate the ions and reduce the overall viscosity of the mixture, thereby increasing ionic mobility.[9] However, it's important to note that the addition of a solvent will also affect other properties of the electrolyte, such as its electrochemical stability window and thermal stability.
Q3: How does water content influence the conductivity of [BMPy][Cl]?
A3: The effect of water on the conductivity of ionic liquids is complex and depends on the concentration.
Low Water Concentrations: Small amounts of water can decrease the viscosity of the ionic liquid, leading to an increase in conductivity.[3][5]
High Water Concentrations: As the water content increases, the concentration of the ionic species decreases, which can lead to an overall decrease in conductivity.[4]
For applications requiring high conductivity, it is crucial to control the water content in your [BMPy][Cl] electrolyte.
Preventing degradation of 1-Butyl-1-methylpyrrolidinium chloride at high temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride ([...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: At what temperature does 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) start to decompose?
The thermal stability of [BMPy][Cl] can be influenced by several factors, including purity, the atmosphere it is under, and the duration of heating. However, a general guideline is that decomposition may begin to occur around 210°C.[1] It is important to note that prolonged exposure to temperatures below this point, especially in the presence of impurities or oxygen, can still lead to gradual degradation.
Q2: My [BMPy][Cl] sample is turning yellow or brown at a temperature lower than the reported decomposition temperature. What is causing this?
A premature color change is a common visual indicator of thermal degradation. This can be attributed to several factors:
Impurities: The presence of impurities, particularly water or residual halides from the synthesis process, can significantly lower the thermal stability of the ionic liquid.
Atmosphere: Heating [BMPy][Cl] in the presence of oxygen (i.e., in air) can lead to oxidative degradation at lower temperatures compared to heating under an inert atmosphere (e.g., nitrogen or argon).
Prolonged Heating: Even at temperatures below the rapid decomposition point, extended heating can cause slow degradation, resulting in the formation of colored byproducts.
Incompatible Materials: Contact with certain reactive materials can catalyze decomposition.
Q3: What are the likely hazardous byproducts of [BMPy][Cl] thermal decomposition?
At high temperatures, 1-Butyl-1-methylpyrrolidinium chloride can decompose to produce corrosive and hazardous gases. These may include:
Carbon dioxide (CO₂)
Carbon monoxide (CO)
Nitrous gases (NOx)
Hydrogen chloride (HCl)
It is crucial to handle the thermal decomposition of [BMPy][Cl] in a well-ventilated area, such as a fume hood, and take appropriate safety precautions.
Q4: How does the experimental atmosphere affect the thermal stability of [BMPy][Cl]?
The experimental atmosphere plays a critical role in the thermal stability of [BMPy][Cl]. An inert atmosphere, such as nitrogen or argon, will generally result in higher thermal stability. In contrast, an oxidative atmosphere like air can promote degradation at lower temperatures. For applications requiring high temperatures, it is highly recommended to work under an inert atmosphere.
Troubleshooting Guide
Issue
Possible Causes
Recommended Actions
Unexpected Color Change (Yellowing/Browning) at Moderate Temperatures
1. Presence of impurities (water, residual halides).2. Exposure to oxygen.3. Prolonged heating time.
1. Dry the Ionic Liquid: Before heating, dry the [BMPy][Cl] under vacuum at a moderate temperature (e.g., 80-100°C) for several hours to remove any absorbed water.2. Use an Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere to prevent oxidative degradation.3. Minimize Heating Duration: Limit the time the ionic liquid is held at elevated temperatures.
Inconsistent Results in Thermal Analysis (e.g., TGA)
1. Variation in heating rate.2. Different sample sizes.3. Contamination of the sample or instrument.
1. Standardize Heating Rate: Use a consistent heating rate for all analyses (e.g., 10 °C/min). Be aware that higher heating rates can lead to an apparent increase in the onset decomposition temperature.[2][3]2. Consistent Sample Size: Use a similar sample mass for all experiments.3. Ensure Cleanliness: Thoroughly clean sample pans and the instrument before each use.
Evidence of Reaction with Vessel Material
1. Incompatibility of the ionic liquid with the container material at high temperatures.
1. Use Inert Materials: Employ glassware (e.g., borosilicate) or other non-reactive containers for high-temperature applications.
Quantitative Data Summary
The thermal stability of pyrrolidinium-based ionic liquids is highly dependent on the anion. While specific quantitative data for the long-term thermal stability of [BMPy][Cl] is limited, the following table provides a comparison with a similar pyrrolidinium-based ionic liquid to illustrate the effect of the anion.
Protocol 1: Drying 1-Butyl-1-methylpyrrolidinium chloride to Enhance Thermal Stability
Preparation: Place the desired amount of [BMPy][Cl] into a clean, dry round-bottom flask.
Vacuum Application: Attach the flask to a vacuum line equipped with a cold trap.
Heating: Gently heat the flask to 80-100°C using a heating mantle.
Drying: Maintain the temperature and vacuum for a minimum of 4 hours to ensure the removal of water and other volatile impurities.
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the dried ionic liquid in a desiccator or glovebox.
Protocol 2: General Procedure for Thermogravimetric Analysis (TGA) of [BMPy][Cl]
Instrument Preparation: Ensure the TGA instrument is clean and calibrated.
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of dried [BMPy][Cl] into a clean TGA pan (e.g., alumina (B75360) or platinum).
Atmosphere: Purge the TGA furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis.
Heating Program:
Equilibrate the sample at a starting temperature (e.g., 30°C).
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600°C).
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating the degradation of [BMPy][Cl].
Caption: Potential thermal degradation pathway of 1-Butyl-1-methylpyrrolidinium chloride.
Caption: Recommended workflow to prevent the thermal degradation of [BMPy][Cl].
Technical Support Center: 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Butyl-1-methylp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1-Butyl-1-methylpyrrolidinium chloride?
A1: Crude [BMPy]Cl can contain several impurities stemming from its synthesis, which is typically a quaternization reaction between N-methylpyrrolidine and 1-chlorobutane. Common impurities include:
Unreacted starting materials: Residual N-methylpyrrolidine and 1-chlorobutane.
Solvent residues: Solvents used during synthesis and purification, such as toluene, ethyl acetate, or diethyl ether.[1]
Colored impurities: Often, crude ionic liquids exhibit a yellowish color due to trace impurities with high molar extinction coefficients.[2][3] The exact nature of these colored species is often difficult to identify as they are present in very low concentrations.[2]
Water: Due to the hygroscopic nature of many ionic liquids, water is a common impurity.[4]
Q2: Which purification method is most suitable for my crude [BMPy]Cl sample?
A2: The choice of purification method depends on the nature and quantity of impurities present in your sample.
For the removal of colored impurities and non-polar organic residues, activated carbon treatment followed by filtration is often effective.
Recrystallization is a powerful technique for achieving high purity, particularly for removing a wide range of impurities, provided a suitable solvent system is identified.
Solvent washing/extraction with a non-polar solvent like diethyl ether can be used to remove unreacted starting materials and other organic-soluble impurities.
A combination of these methods often yields the best results. For instance, a common sequence involves washing with an organic solvent, followed by activated carbon treatment, and then recrystallization for achieving high-purity [BMPy]Cl.
Q3: How can I assess the purity of my 1-Butyl-1-methylpyrrolidinium chloride sample?
A3: Several analytical techniques can be employed to determine the purity of [BMPy]Cl:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to identify and quantify organic impurities, including residual solvents and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Karl Fischer Titration: This method is specifically used to determine the water content in the ionic liquid.[4]
Ion Chromatography (IC): IC can be used to determine the concentration of the chloride anion and detect any halide impurities.[4]
Troubleshooting Guides
Recrystallization
Problem
Possible Cause
Solution
Oiling out instead of crystallization
The melting point of the impure [BMPy]Cl is lower than the boiling point of the solvent, or the concentration of impurities is very high.
- Add a small amount of a co-solvent in which the ionic liquid is less soluble to induce crystallization.- Try a different solvent system with a lower boiling point.- Ensure the initial purity is not excessively low; consider a pre-purification step like solvent washing.
No crystal formation upon cooling
The solution is not supersaturated (too much solvent was used).
- Evaporate some of the solvent to increase the concentration of the ionic liquid.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure [BMPy]Cl.
Low yield of purified product
A significant amount of [BMPy]Cl remains dissolved in the mother liquor.
- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation.- Minimize the amount of solvent used for washing the crystals.
Crystals are still colored after recrystallization
The colored impurities have similar solubility to [BMPy]Cl in the chosen solvent.
- Perform an activated carbon treatment on the solution before recrystallization.- Try a different recrystallization solvent.
Activated Carbon Treatment
Problem
Possible Cause
Solution
Incomplete decolorization
- Insufficient amount of activated carbon used.- Inadequate contact time or agitation.- The pores of the activated carbon are saturated with impurities.
- Increase the weight percentage of activated carbon relative to the ionic liquid.- Increase the stirring time and/or temperature to enhance adsorption kinetics.- Use a fresh batch of activated carbon.
Product loss during filtration
Fine particles of activated carbon are passing through the filter paper, or the ionic liquid is being adsorbed onto the filter medium.
- Use a finer porosity filter paper or a membrane filter.- Pre-wash the filter paper with the solvent used to dissolve the ionic liquid to minimize adsorption.
Introduction of new impurities
The activated carbon itself may contain leachable impurities.
- Use high-purity, acid-washed activated carbon.- Wash the activated carbon with the solvent before use.
Data Presentation
Table 1: Comparison of Purification Methods for 1-Butyl-1-methylpyrrolidinium chloride
Purification Method
Typical Starting Purity
Achievable Purity
Typical Yield
Key Impurities Removed
Reference
Recrystallization
90-95%
>99%
70-90%
Unreacted starting materials, various organic and inorganic impurities.
Note: The values presented in this table are typical estimates based on general laboratory practices and may vary depending on the specific experimental conditions and the nature of the impurities in the starting material. A purity of >99% is commercially available.[5]
Experimental Protocols
Protocol 1: Purification of 1-Butyl-1-methylpyrrolidinium chloride using Activated Carbon and Recrystallization
This protocol is adapted from established methods for ionic liquid purification.
Materials:
Crude 1-Butyl-1-methylpyrrolidinium chloride
Activated carbon (high purity, acid-washed)
Suitable recrystallization solvent (e.g., ethyl acetate, acetonitrile, or a mixture)
Dissolution: Dissolve the crude [BMPy]Cl in a suitable solvent in a round-bottom flask. The choice of solvent will depend on the solubility of the ionic liquid and the impurities.
Activated Carbon Treatment: Add activated carbon (typically 1-5% by weight of the ionic liquid) to the solution.
Heating and Stirring: Heat the mixture with stirring for several hours. The optimal temperature and time will depend on the specific solvent and the level of impurities.
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel containing filter paper to remove the activated carbon. This step is crucial to prevent premature crystallization of the product on the filter.
Recrystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under high vacuum to remove any residual solvent. The final product should be a white crystalline solid.
Visualizations
Caption: A typical workflow for the purification of 1-Butyl-1-methylpyrrolidinium chloride.
Caption: A decision tree for troubleshooting common issues in [BMPy]Cl purification.
Technical Support Center: 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl])
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium (B1250683) chlorid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, focusing on the effects of water content on its properties.
Frequently Asked Questions (FAQs)
Q1: Is 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) hygroscopic?
Yes, [BMPy][Cl] is hygroscopic and soluble in water.[1][2] Like many ionic liquids with halide anions, it can readily absorb moisture from the atmosphere.[3] This hygroscopicity can significantly alter its physical and chemical properties.[3]
Q2: How does water content affect the viscosity of [BMPy][Cl]?
Q3: What is the expected effect of water on the conductivity of [BMPy][Cl]?
The addition of water generally increases the ionic conductivity of [BMPy][Cl]. This is a combined effect of decreased viscosity, which enhances ion mobility, and the introduction of additional charge carriers if any dissociation of water occurs.
Q4: How will water contamination impact my experimental results?
Water contamination can lead to several issues, including:
Inconsistent reaction results: Varying water content can alter the polarity and solvent properties of the ionic liquid, leading to poor reproducibility.[5]
Sluggish or incomplete reactions: Water can act as a competing reagent or a catalyst poison in sensitive chemical reactions.[5]
Altered physical properties: As noted, viscosity, density, and conductivity are all sensitive to water content, which can affect mass transport and electrochemical performance.
Q5: How should I handle and store [BMPy][Cl] to prevent water absorption?
Proper handling and storage are critical.[5] Best practices include:
Using a glove box or inert atmosphere: Handle [BMPy][Cl] in a dry atmosphere (e.g., argon or nitrogen) whenever possible.[5]
Airtight containers: Store the ionic liquid in tightly sealed, airtight containers.[5]
Minimize exposure to air: Limit the time the container is open to the ambient atmosphere.[5]
Use dry labware: Ensure all glassware and other equipment are thoroughly dried before use.[5]
Q6: What is the most effective method for drying [BMPy][Cl]?
Applying a high vacuum at an elevated temperature (while ensuring the ionic liquid is thermally stable) is a highly effective method for removing water.[5] For heat-sensitive applications, drying with molecular sieves (typically 3Å) or purging with a dry, inert gas can also be used.[5]
Determine the water content of the ionic liquid using Karl Fischer titration before each measurement. Ensure a consistent drying and handling protocol.[5]
Poor reproducibility in chemical reactions.
Water contamination affecting the reaction environment.
Dry the ionic liquid to a consistent, low water content before use. Handle all reagents and solvents under inert atmosphere conditions.[5]
Observed phase separation or immiscibility where none is expected.
High water content in a system with other less polar components.
Reduce water content in the ionic liquid. Verify the miscibility of all components in the presence of trace water.
Electrochemical performance is lower than expected.
High viscosity and low conductivity due to low water content (or vice versa, unexpected side reactions due to high water content).
Characterize the ionic liquid's properties at different water concentrations to find the optimal operating window for your application.
Effect of Water on Properties of 1-Butyl-1-methylpyrrolidinium-based Ionic Liquids
Disclaimer: The following data is for 1-Butyl-1-methylpyrrolidinium trifluoromethylsulfonate ([BMPy][OTf]), a related ionic liquid. While the exact values will differ for [BMPy][Cl], the general trends of decreasing viscosity and density, and their dependence on temperature, are expected to be similar.
Table 1: Density of [BMPy][OTf] at Different Temperatures and Water Mole Fractions (x_water) [4]
Temperature (K)
Density (g·cm⁻³) at x_water = 0.00065 (Dry)
Density (g·cm⁻³) at x_water = 0.489
Density (g·cm⁻³) at x_water = 0.899
298.15
1.2855
1.2012
1.0945
308.15
1.2778
1.1952
1.0908
318.15
1.2701
1.1892
1.0871
328.15
1.2624
1.1832
1.0834
338.15
1.2547
1.1772
1.0797
Table 2: Viscosity of [BMPy][OTf] at Different Temperatures and Water Mole Fractions (x_water) [4]
Temperature (K)
Viscosity (mPa·s) at x_water = 0.00065 (Dry)
Viscosity (mPa·s) at x_water = 0.489
Viscosity (mPa·s) at x_water = 0.899
298.15
168
21.4
2.98
308.15
98.2
14.5
2.24
318.15
61.3
10.3
1.74
328.15
40.4
7.61
1.39
338.15
27.9
5.82
1.13
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for preparing and characterizing [BMPy][Cl]-water mixtures.
Caption: Workflow for preparing and analyzing [BMPy][Cl]-water mixtures.
Protocol 1: Water Content Determination by Karl Fischer Titration
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for ionic liquids.
Sample Preparation: In a glove box or under an inert atmosphere, accurately weigh a specific amount of the [BMPy][Cl] sample into a dry, gas-tight syringe or vial.
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.
Calculation: The instrument's software calculates the water content in ppm or percentage based on the sample mass and the amount of titrant used.
Protocol 2: Density Measurement
Instrument: Use a calibrated vibrating tube densitometer.
Calibration: Calibrate the instrument using dry air and deionized water at the desired experimental temperature.
Sample Injection: Inject the [BMPy][Cl]-water mixture into the measurement cell, ensuring no air bubbles are present.
Temperature Equilibration: Allow the sample to equilibrate to the target temperature (typically controlled by a Peltier system).
Measurement: Record the density reading once the value stabilizes. Repeat the measurement at least three times for each sample and temperature.
Protocol 3: Viscosity Measurement
Instrument: Use a calibrated viscometer (e.g., a cone-and-plate or concentric cylinder rotational viscometer).
Sample Loading: Place a precise volume of the [BMPy][Cl]-water mixture onto the viscometer plate or into the cup.
Temperature Control: Set the desired temperature and allow the sample to thermally equilibrate.
Measurement: Perform the viscosity measurement according to the instrument's protocol, often by measuring the resistance to flow at a set shear rate.
Data Collection: Record the viscosity, ensuring the reading is stable. Perform measurements in triplicate.
Relationship between Water Content and IL Properties
The following diagram illustrates the general qualitative relationship between increasing water content and the key physicochemical properties of a hygroscopic ionic liquid like [BMPy][Cl].
Caption: Logical relationship of water content and [BMPy][Cl] properties.
Troubleshooting poor performance of batteries with 1-Butyl-1-methylpyrrolidinium chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor battery performance with electrolytes conta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor battery performance with electrolytes containing 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([C4mpyr][Cl]).
Frequently Asked Questions (FAQs)
Q1: What is 1-Butyl-1-methylpyrrolidinium chloride and why is it used in batteries?
A1: 1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [C4mpyr][Cl] or [BMPy][Cl], is an ionic liquid (IL). Ionic liquids are salts that are liquid at or near room temperature.[1] They are investigated for battery applications due to their unique properties, including low volatility, low flammability, high thermal stability, and a potentially wide electrochemical window, which can enhance battery safety and performance compared to traditional organic solvent-based electrolytes.[2][3][4]
Q2: What are the typical causes of poor performance in batteries using [C4mpyr][Cl]-based electrolytes?
A2: Poor performance can stem from several factors:
High Viscosity and Low Ionic Conductivity: Ionic liquids are generally more viscous than conventional organic electrolytes, which can impede ion transport and limit power density.[2][5]
Water Contamination: [C4mpyr][Cl] is hygroscopic and can absorb water from the atmosphere. Moisture contamination can narrow the electrochemical window, lead to side reactions, and degrade electrode materials.[6][7][8][9]
Impurity Effects: Halide impurities (e.g., chloride from the synthesis process) can corrode cell components and adversely affect the electrochemical performance.
Unstable Solid Electrolyte Interphase (SEI): The formation of a stable SEI on the anode is crucial for long-term cycling. Some ionic liquids may not form an effective SEI, leading to continuous electrolyte decomposition and capacity fade.[5][10]
Interactions with Electrode Materials: The relatively large pyrrolidinium (B1226570) cation can co-intercalate into graphite (B72142) anodes, disrupting the electrode structure and reducing capacity.[11]
Q3: How does the choice of anion affect the properties of a 1-Butyl-1-methylpyrrolidinium-based electrolyte?
A3: While your primary component is [C4mpyr][Cl], it's common to pair the 1-Butyl-1-methylpyrrolidinium cation with other anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) for battery applications. The anion has a significant impact on the electrolyte's properties. For example, [TFSI]⁻ based ILs often exhibit higher thermal stability and a wider electrochemical window compared to their chloride counterparts.[2][12] The anion also influences viscosity, conductivity, and interactions with polysulfides in lithium-sulfur batteries.[12]
Q4: What is the expected electrochemical window for a [C4mpyr]-based electrolyte?
A4: Pyrrolidinium-based ionic liquids are known for their wide electrochemical stability windows, often exceeding 5V.[2][4] However, the practical electrochemical window in a battery system can be narrower due to factors like water content, impurities, and the specific electrode materials used.[8][11] Water decomposition can significantly reduce the usable potential range.[8]
Troubleshooting Guide
Issue 1: Low Ionic Conductivity and High Cell Resistance
Symptoms:
Poor rate capability (significant capacity drop at higher charge/discharge currents).
Large voltage drop (IR drop) at the beginning of charge/discharge cycles.
High internal resistance as measured by Electrochemical Impedance Spectroscopy (EIS).
Possible Causes & Solutions:
Cause
Recommended Solution
High Intrinsic Viscosity
Ionic liquids like [C4mpyr][Cl] can be highly viscous. Consider adding a low-viscosity co-solvent such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), or adiponitrile (B1665535) (ADN) to the electrolyte formulation.[13][14] This can significantly decrease viscosity and improve conductivity.
Low Operating Temperature
The viscosity of ionic liquids is highly dependent on temperature.[15] If your experimental setup allows, try increasing the operating temperature of the cell (e.g., to 40-60°C) to decrease viscosity and enhance ionic conductivity.
Incorrect Lithium Salt Concentration
The concentration of the conducting salt (e.g., LiTFSI, LiPF₆) affects both viscosity and the number of charge carriers. An optimal concentration exists; too high a concentration can increase viscosity and reduce ion mobility.[11] Perform a concentration-dependent study to find the optimal ratio for your system.
Issue 2: Rapid Capacity Fading or Poor Cycling Stability
Symptoms:
Continuous decrease in discharge capacity with each cycle.
Low coulombic efficiency (<99%).
Possible Causes & Solutions:
Cause
Recommended Solution
Water Contamination
Moisture leads to detrimental side reactions. Crucially, dry the ionic liquid under vacuum at an elevated temperature (e.g., 110°C) for several hours before use. [16] Handle the electrolyte and assemble cells in an argon-filled glovebox with low water content (<1 ppm).
Unstable SEI Layer
The native SEI formed with [C4mpyr][Cl] might be unstable. Introduce SEI-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) into the electrolyte. These additives can create a more robust and stable passivation layer on the anode.[2]
Cation Co-intercalation
The [C4mpyr]⁺ cation can intercalate into graphite anodes, causing exfoliation and capacity loss.[11] Consider using alternative anode materials that are less prone to this issue, such as lithium titanate (LTO) or silicon-based anodes.
Anion Reactivity
The chloride anion can be electrochemically active and may react with electrode materials or the current collector. Consider exchanging the chloride anion for a more stable anion like [TFSI]⁻ or [FSI]⁻.[12]
Issue 3: Narrowed Electrochemical Window
Symptoms:
Evidence of electrolyte oxidation or reduction at potentials within the expected stability range during Cyclic Voltammetry (CV).
Gas evolution or cell swelling during cycling.
Possible Causes & Solutions:
Cause
Recommended Solution
Presence of Water
Water has a much narrower electrochemical window (~1.23 V) than the ionic liquid and will decompose at the electrodes.[8] Follow stringent drying procedures for the IL and all cell components as described in Issue 2 .
Impurities from Synthesis
Residual reactants or halide impurities from the synthesis of the ionic liquid can have lower electrochemical stability. Purify the ionic liquid before use, for example, by washing with a suitable solvent and drying under vacuum.[3]
Experimental Protocols
Protocol 1: Electrolyte Preparation and Drying
Initial Drying: Place the as-received 1-Butyl-1-methylpyrrolidinium chloride in a flask.
Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).
Heating: Gently heat the ionic liquid to 110°C while under vacuum.[16]
Duration: Maintain these conditions for at least 12-24 hours to ensure removal of residual water and other volatile impurities.
Storage: Transfer the dried ionic liquid into an argon-filled glovebox for storage and preparation of the final electrolyte solution.
Electrolyte Formulation: Inside the glovebox, dissolve the desired lithium salt (e.g., LiTFSI) in the dried ionic liquid. If using co-solvents or additives, add them at this stage and stir until a homogeneous solution is formed.
Protocol 2: Cyclic Voltammetry (CV) for Electrochemical Window Determination
Cell Assembly: Assemble a three-electrode cell inside a glovebox. Use a glassy carbon or platinum disk as the working electrode, and lithium metal as both the counter and reference electrodes.
Electrolyte: Use the prepared [C4mpyr][Cl]-based electrolyte.
Potential Range: Scan from the open-circuit potential to a high anodic limit (e.g., 5.5 V vs. Li/Li⁺) and then to a low cathodic limit (e.g., -0.5 V vs. Li/Li⁺).
Analysis: The electrochemical window is defined as the potential range where no significant oxidation or reduction currents from the electrolyte are observed.[17] The onset of a sharp increase in current indicates the limit of the electrolyte's stability.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance
Cell Assembly: Use a two-electrode coin cell (e.g., Li || Li symmetric cell or a full cell).
State of Charge: For a full cell, bring it to a known state of charge (e.g., 50% SOC).
EIS Parameters:
Frequency Range: 100 kHz to 10 mHz.
AC Amplitude: 5-10 mV.
Analysis: Fit the resulting Nyquist plot to an equivalent circuit model. The semicircle in the high-to-mid frequency region typically corresponds to the charge transfer resistance and the resistance of the SEI layer at the electrode-electrolyte interface. An increasing semicircle diameter over cycling indicates growing interfacial resistance.
Visualizations
Caption: Troubleshooting workflow for poor battery performance.
Caption: Impact of moisture contamination on battery performance.
Caption: Setup for Cyclic Voltammetry (CV) experiments.
Technical Support Center: Purification of 1-Butyl-1-methylpyrrolidinium chloride
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1-Butyl-1-methylpyrrolidinium chloride ([BMPyrr][Cl]). It is intended for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1-Butyl-1-methylpyrrolidinium chloride ([BMPyrr][Cl]). It is intended for researchers, scientists, and drug development professionals who may encounter impurities during their synthesis or use of this ionic liquid.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized 1-Butyl-1-methylpyrrolidinium chloride is a yellow solid. What causes this discoloration and how can I remove it?
A1: A yellow coloration in your 1-Butyl-1-methylpyrrolidinium chloride is typically due to residual reactants or byproducts from the synthesis process.[1] These colored impurities can often be effectively removed using an activated carbon (decolorizing charcoal) treatment.[1] The basic principle involves dissolving the impure ionic liquid in a suitable solvent, adding activated carbon to adsorb the impurities, and then filtering to obtain a colorless solution.
Q2: What is the best solvent for the activated carbon treatment of [BMPyrr][Cl]?
A2: Water is a commonly used solvent for the decolorization of hydrophilic ionic liquids like [BMPyrr][Cl] using activated carbon.[1] The ionic liquid is typically dissolved in water, treated with charcoal, and then the water is removed after filtration.[1]
Q3: After purification, my [BMPyrr][Cl] sample still contains residual solvent. How can I remove it?
A3: Residual solvents and water can be removed by drying the ionic liquid under high vacuum at an elevated temperature. A common procedure involves heating the sample at a temperature around 65-70°C for an extended period (e.g., 24-48 hours) under vacuum.[1]
Q4: Can I use recrystallization to purify 1-Butyl-1-methylpyrrolidinium chloride?
A4: Yes, recrystallization is a powerful technique for purifying solid compounds like [BMPyrr][Cl].[2] The key is to find a suitable solvent or solvent system where the ionic liquid has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[2] A solvent screening is the first step to identify an appropriate solvent.
Q5: What are some initial purification steps I can take before a more rigorous purification?
A5: A simple washing step can be very effective. Before dissolving the crude product for decolorization or recrystallization, you can wash the solid with a solvent in which the ionic liquid has low solubility, but the impurities are soluble. For instance, washing the crude, yellowish solid [BMPyrr][Cl] with diethyl ether has been reported as an initial purification step.[1]
Experimental Protocols
Protocol 1: Purification of [BMPyrr][Cl] using Activated Carbon
This protocol describes the removal of colored impurities from 1-Butyl-1-methylpyrrolidinium chloride.
Filter paper (e.g., Celite or a fine porosity filter)
Standard laboratory glassware (beakers, flasks)
Heating mantle or hot plate with magnetic stirrer
Filtration apparatus (e.g., Büchner funnel)
Lyophilizer (freeze-dryer) or rotary evaporator
High-vacuum pump and Schlenk line
Procedure:
Dissolution: Dissolve the impure 1-Butyl-1-methylpyrrolidinium chloride in deionized water. A typical concentration is around 30-50 g of the ionic liquid in 250 mL of water.[1]
Activated Carbon Addition: To the resulting solution, add activated carbon. A general rule of thumb is to use about 10% of the weight of the ionic liquid (e.g., 3 g of charcoal for 30 g of ionic liquid).[1]
Heating and Stirring: Gently heat the mixture to approximately 65-70°C while stirring continuously. Maintain this temperature for several hours (e.g., 24 hours) to ensure maximum adsorption of impurities onto the charcoal.[1]
Filtration: Allow the mixture to cool to room temperature. Filter the solution through a bed of Celite or fine filter paper to completely remove the activated carbon. The resulting filtrate should be colorless.[1] If coloration persists, a second treatment with fresh activated carbon may be necessary.
Solvent Removal: Remove the water from the colorless filtrate. This can be achieved using a lyophilizer (freeze-dryer) or a rotary evaporator.[1]
Drying: Transfer the resulting solid to a suitable flask and dry under high vacuum at an elevated temperature (e.g., 65°C) for at least 48 hours to remove any residual water.[1]
Protocol 2: General Recrystallization Procedure
This protocol provides a general workflow for purifying a solid ionic liquid by recrystallization. The specific solvent and temperatures will need to be determined experimentally.
Materials:
Impure 1-Butyl-1-methylpyrrolidinium chloride
Screened recrystallization solvent(s)
Standard laboratory glassware
Heating and cooling apparatus
Procedure:
Solvent Selection: Choose a solvent in which the [BMPyrr][Cl] is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2]
Dissolution: In a flask, add the impure ionic liquid and a small amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[3]
Cooling and Crystallization: Slowly cool the saturated solution to room temperature. Pure crystals of the ionic liquid should start to form. To maximize the yield, the flask can be subsequently placed in an ice bath.[3]
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary
The effectiveness of purification can be assessed by various analytical techniques. Below is a table summarizing the expected outcomes.
Purification Method
Typical Impurities Removed
Expected Purity
Key Considerations
Activated Carbon Treatment
Colored organic byproducts
>99%
Requires a subsequent step to remove the solvent used for treatment. The choice of solvent is important.[1]
Recrystallization
Soluble impurities, some colored compounds
>99.5%
Requires careful selection of the recrystallization solvent.[2]
Solvent Washing
Impurities soluble in the washing solvent (e.g., diethyl ether)
Variable
An effective preliminary purification step. The ionic liquid should have low solubility in the washing solvent.[1]
Vacuum Drying
Residual water and volatile organic solvents
-
A crucial final step to ensure an anhydrous and solvent-free product.[1]
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the purification of 1-Butyl-1-methylpyrrolidinium chloride.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for activated carbon purification.
Technical Support Center: The Effect of Halide Impurities on 1-Butyl-1-methylpyrrolidinium Chloride Electrochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride ([...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride ([BMPyrr][Cl]) and other ionic liquids. Halide impurities, often remnants from synthesis, can significantly impact the electrochemical properties of these materials, leading to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are halide impurities and where do they come from?
A1: Halide impurities are residual halide ions (Chloride (Cl⁻), Bromide (Br⁻), and Iodide (I⁻)) present in the ionic liquid. Most ionic liquids are synthesized through a metathesis reaction, which can leave behind unreacted starting materials or byproducts containing halides.[1][2] Even after purification, trace amounts of these impurities can remain.[2]
Q2: How do halide impurities affect the electrochemical properties of 1-Butyl-1-methylpyrrolidinium chloride?
A2: Halide impurities have a significant detrimental effect on the electrochemical properties of ionic liquids. Primarily, they are more easily oxidized than many common ionic liquid anions, which leads to a reduction in the anodic potential limit and a narrowing of the overall electrochemical window.[3] This can interfere with the analysis of electrochemical processes occurring at higher potentials. For instance, chloride-induced gold stripping has been observed during voltammetry, which can decrease the anodic window by 0.9 V or more.[4] Furthermore, the presence of halides can increase the viscosity and decrease the density of the ionic liquid.[3]
Q3: My cyclic voltammogram shows an unexpected oxidation peak. Could this be due to halide impurities?
A3: Yes, an unexpected oxidation peak, particularly at potentials lower than the expected anodic limit of your ionic liquid, is a strong indicator of halide impurity oxidation.[3] Chloride, bromide, and iodide ions are oxidized at different potentials, which can sometimes help in identifying the specific contaminant.
Q4: How can I quantify the level of halide impurities in my 1-Butyl-1-methylpyrrolidinium chloride?
A4: Several analytical techniques can be used to quantify halide impurities. The most common and sensitive methods include:
Ion Chromatography (IC): This is a widely used method that can separate and quantify different halide ions.[3][5] Detection limits can be below 8 ppm for chloride.[3]
Total Reflection X-ray Fluorescence (TXRF): A sensitive technique for multi-element trace analysis that requires minimal sample preparation.[1][2][6]
Electrochemical Methods: Techniques like cyclic voltammetry can be used to detect and, with proper calibration, quantify halide impurities.[3][7]
Q5: What are the common methods for removing halide impurities from ionic liquids?
A5: The appropriate purification method depends on the properties of the ionic liquid, such as its miscibility with water. Common methods include:
Washing with Water: For water-immiscible ionic liquids, washing with deionized water can effectively remove water-soluble halide salts.[8]
Liquid-Liquid Extraction: This method uses a solvent in which the halide impurities are more soluble than in the ionic liquid.[9][10]
Electrolysis: An electrochemical method where the halide impurities are oxidized at an electrode and removed from the ionic liquid.[11]
Use of Silver or Mercury Salts: These salts can precipitate halide ions, which can then be removed by filtration. However, this method can be expensive and may introduce other metallic impurities.[12]
Troubleshooting Guide
Problem
Possible Cause
Troubleshooting Steps
Reduced Electrochemical Window (Narrower than expected)
Presence of halide impurities (Cl⁻, Br⁻, I⁻) being oxidized at the anode.
1. Perform a qualitative test for halides (e.g., silver nitrate (B79036) test on a water wash, if applicable).[1] 2. Quantify the halide content using Ion Chromatography (IC) or Total Reflection X-ray Fluorescence (TXRF).[2][3] 3. Purify the ionic liquid using an appropriate method (e.g., water washing, liquid-liquid extraction, or electrolysis).[8][9][11]
Irreproducible Cyclic Voltammograms
Variable levels of halide or water impurities between samples.
1. Ensure consistent storage and handling of the ionic liquid to prevent moisture absorption. 2. Dry the ionic liquid under vacuum before use.[13] 3. Verify the purity of each batch of ionic liquid before conducting experiments.
Unexpected Corrosion or Electrode Fouling
Halide ions can be corrosive to certain electrode materials, especially at higher potentials.[3] The oxidation products of halides can also lead to electrode surface modification.
1. Use an electrode material that is resistant to halide corrosion (e.g., glassy carbon, platinum).[14] 2. Carefully clean and polish the electrode surface between experiments. 3. Consider using a lower potential window if halide impurities cannot be completely removed.
Quantitative Data Summary
The following table summarizes the impact of halide impurities on the electrochemical window and the detection limits of common analytical methods.
Parameter
Value
Significance
Reference
Reduction in Anodic Window due to Chloride
≥ 0.9 V
Significantly limits the usable potential range for electrochemical studies.
Protocol: Determination of Electrochemical Window using Cyclic Voltammetry
This protocol outlines the general procedure for determining the electrochemical window of an ionic liquid, which can be used to assess the impact of halide impurities.
Electrochemical Cell Setup:
Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).[15][16]
The electrochemical cell should be clean and dry.
Sample Preparation:
Place the 1-Butyl-1-methylpyrrolidinium chloride sample in the electrochemical cell.
To remove dissolved gases, particularly oxygen and water, which can interfere with the measurement, purge the ionic liquid with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes prior to the experiment.[17] For rigorous exclusion of water, conduct the experiment in a glovebox.[13]
Set the initial potential at the open-circuit potential of the system.
Define the potential scan range. To determine the full window, scan towards negative potentials to find the cathodic limit and then towards positive potentials to find the anodic limit.
Set a scan rate, typically between 20 and 100 mV/s.[4][13]
Record the cyclic voltammogram.
Data Analysis:
The electrochemical window is defined by the potential range between the onset of the cathodic and anodic currents.
The presence of halide impurities will manifest as an oxidative current at a potential less positive than the intrinsic anodic limit of the pure ionic liquid.
Visualizations
Caption: Workflow for Electrochemical Window Determination.
Technical Support Center: Enhancing Substrate Solubility in 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of various substrates in the ionic liquid 1-Butyl-1-methylpyrrolidin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of various substrates in the ionic liquid 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPy]Cl). The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl) and why is it used as a solvent?
A1: 1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPy]Cl, is a type of salt that is liquid at or near room temperature, known as an ionic liquid (IL). It is composed of a 1-butyl-1-methylpyrrolidinium cation and a chloride anion. Due to its ionic nature, it possesses a unique set of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of polar and non-polar organic and inorganic compounds. These characteristics make it an attractive "green" solvent alternative to traditional volatile organic compounds (VOCs) in various applications, including chemical synthesis, catalysis, and drug delivery.
Q2: I am struggling to dissolve my organic substrate in [BMPy]Cl. What are the first steps I should take?
A2: Difficulty in dissolving a substrate in [BMPy]Cl can often be attributed to several factors. Here is a logical workflow to troubleshoot this issue:
Reference Data & Comparative Studies
Validation
A Comparative Guide to 1-Butyl-1-methylpyrrolidinium chloride and Imidazolium-Based Ionic Liquids for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of pharmaceutical sciences, the choice of appropriate solvents and excipients is paramount to successful drug development. Io...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical sciences, the choice of appropriate solvents and excipients is paramount to successful drug development. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as a promising class of materials. This guide provides a detailed, objective comparison between 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) and commonly used imidazolium-based ionic liquids, supported by experimental data and methodologies to aid in informed decision-making for your research and development endeavors.
Physicochemical Properties: A Comparative Analysis
The selection of an ionic liquid is often dictated by its physical and chemical characteristics. The following table summarizes key quantitative data for 1-Butyl-1-methylpyrrolidinium chloride in comparison to two representative imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) and 1-Ethyl-3-methylimidazolium (B1214524)acetate (B1210297) ([EMIM][Ac]).
Both pyrrolidinium- and imidazolium-based ionic liquids have shown significant potential in various stages of drug development, primarily due to their tunable solvency and ability to enhance the bioavailability of poorly soluble drugs.
1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) is recognized for its potential as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and as a phase-transfer catalyst. Its relatively high thermal stability can be advantageous in synthetic reactions requiring elevated temperatures.
Imidazolium-based ionic liquids , such as [BMIM][Cl] and [EMIM][Ac], are widely explored in drug delivery systems.[5] Their ability to dissolve a broad range of APIs and their potential to act as permeation enhancers make them attractive for formulating oral and transdermal drug delivery systems.[5]
Experimental Protocols
To ensure reproducibility and accurate comparison of ionic liquid performance, detailed and standardized experimental protocols are essential.
Synthesis of Ionic Liquids
1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]): This ionic liquid can be synthesized by the quaternization reaction of 1-methylpyrrolidine (B122478) with 1-chlorobutane.[6] The reaction is typically carried out in a suitable solvent like propan-2-ol under reflux, followed by crystallization, washing, and drying of the product.[6]
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]): The synthesis involves the reaction of 1-methylimidazole (B24206) with 1-chlorobutane.[7][8][9][10] This reaction is often performed in a solvent such as toluene (B28343) or acetonitrile (B52724) under reflux conditions. The product is then purified by washing and drying.[8][9]
1-Ethyl-3-methylimidazolium acetate ([EMIM][Ac]): A common synthetic route involves a two-step process. First, 1-methylimidazole is reacted with an ethylating agent (e.g., ethyl sulfate) to form the 1-ethyl-3-methylimidazolium cation.[11] This is followed by an anion exchange reaction with an acetate salt (e.g., silver acetate) to yield the final product.[11][12]
Measurement of Physicochemical Properties
Viscosity: The viscosity of ionic liquids can be determined using a viscometer, such as a falling-ball, vibrating-wire, or rotational viscometer. The instrument should be calibrated with standard viscosity fluids. The sample is placed in the viscometer, and the measurement is taken at a controlled temperature.
Conductivity: Electrical conductivity is measured using a conductivity meter equipped with a conductivity cell. The cell constant is first determined using a standard potassium chloride solution. The ionic liquid sample is then placed in the cell, and its conductivity is measured at a specific temperature.
Thermal Stability (Thermogravimetric Analysis - TGA): TGA is used to determine the decomposition temperature of the ionic liquid. A small, precisely weighed sample is placed in a TGA furnace. The sample is heated at a constant rate under a controlled atmosphere (typically nitrogen), and the change in mass is recorded as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature.[13]
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate a general workflow for evaluating ionic liquids in drug formulation and a conceptual representation of their role in enhancing drug delivery.
Caption: Experimental workflow for evaluating ionic liquids in drug formulation.
Caption: Conceptual diagram of drug delivery enhancement by ionic liquids.
A Comparative Guide to the Electrochemical Stability of 1-Butyl-1-methylpyrrolidinium Chloride and Conventional Electrolytes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-Butyl-1-methylpyrrolidinium Chloride ([BMP]Cl) and conventional lithium-ion battery electrolytes, supported by experimental da...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-Butyl-1-methylpyrrolidinium Chloride ([BMP]Cl) and conventional lithium-ion battery electrolytes, supported by experimental data, to inform materials selection and development.
In the ever-evolving landscape of energy storage and electrochemical applications, the choice of electrolyte is paramount to device performance, safety, and longevity. This guide provides a detailed comparison of the electrochemical stability of the ionic liquid 1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl) against a conventional electrolyte system, 1M Lithium Hexafluorophosphate (LiPF₆) in a 1:1 mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).
At a Glance: Key Performance Metrics
The following tables summarize the key electrochemical and thermal properties of [BMP]Cl and the conventional LiPF₆ electrolyte, offering a direct comparison of their performance characteristics.
Table 2: Ionic Conductivity of 1M LiPF₆ in 1:1 EC:DMC at Various Temperatures. [7]
Deeper Dive: Understanding the Data
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range over which an electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is crucial for high-voltage applications. While specific data for pure [BMP]Cl is limited, a similar pyrrolidinium-based ionic liquid with a dicyanamide (B8802431) anion exhibits an electrochemical window of approximately 3.5 V. In contrast, conventional LiPF₆ in carbonate solvents offers a wider window of 4.5 to 5.3 V vs. Li/Li⁺, making it suitable for current high-voltage lithium-ion battery cathodes.[1][2] The cation and anion composition of the ionic liquid significantly influences its ESW.[8]
Ionic Conductivity
Thermal Stability
Thermal stability is a critical safety parameter for electrolytes. [BMP]Cl, in a mixture with Tantalum(V) chloride, has been shown to decompose at around 210°C.[3] In contrast, conventional LiPF₆-based electrolytes are known to be thermally unstable, with decomposition beginning at much lower temperatures, around 60-80°C.[4][5] The decomposition of LiPF₆ can also be initiated by the presence of trace amounts of water, leading to the formation of hazardous hydrofluoric acid (HF).[9] The higher decomposition temperature of the pyrrolidinium-based ionic liquid suggests a potential advantage in terms of safety for high-temperature applications.
Experimental Protocols: How the Data is Obtained
To ensure a clear understanding of the presented data, this section details the methodologies used to determine the key electrochemical properties.
Determining the Electrochemical Stability Window: Cyclic and Linear Sweep Voltammetry
The electrochemical window of an electrolyte is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[10]
Experimental Setup:
Potentiostat: An instrument that controls the voltage and measures the resulting current.
Three-Electrode Cell:
Working Electrode: An inert material where the electrochemical reactions of interest occur. Common choices include glassy carbon, platinum, or gold.[11]
Reference Electrode: Provides a stable potential against which the working electrode's potential is measured. A common choice for non-aqueous systems is a silver/silver ion (Ag/Ag⁺) electrode.[11]
Counter (or Auxiliary) Electrode: Completes the electrical circuit and is typically made of an inert material like platinum wire.
Electrolyte: The sample to be tested ([BMP]Cl or LiPF₆ in EC:DMC).
Inert Atmosphere: Measurements are conducted in a glovebox under an inert atmosphere (e.g., argon) to exclude moisture and oxygen, which can interfere with the measurements.
Procedure (Linear Sweep Voltammetry):
The working electrode is immersed in the electrolyte within the three-electrode cell.
The potential of the working electrode is swept linearly from an initial potential to a final potential at a constant scan rate (e.g., 1.0 mV/s).[1]
The current response is recorded as a function of the applied potential.
The anodic and cathodic limits of the electrochemical window are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits.
Experimental workflow for determining the electrochemical window.
Ionic conductivity is determined by measuring the resistance of the electrolyte using electrochemical impedance spectroscopy (EIS).
Experimental Setup:
Impedance Analyzer: An instrument that applies a small AC voltage perturbation and measures the resulting current to determine the impedance.
Conductivity Cell: A two-electrode cell with a known geometry (cell constant), typically with platinum electrodes.
Thermostatically Controlled Environment: The conductivity cell is placed in a temperature-controlled chamber to measure conductivity at various temperatures.
Procedure:
The conductivity cell is filled with the electrolyte.
The cell is placed in a temperature-controlled environment and allowed to equilibrate at the desired temperature.
An AC impedance measurement is performed over a range of frequencies.
The bulk resistance of the electrolyte is determined from the Nyquist plot of the impedance data.
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the measured resistance. The term L/A is the cell constant, which is typically determined by calibrating the cell with a standard solution of known conductivity.
Thermogravimetric analysis is used to determine the thermal stability of the electrolytes by measuring the change in mass as a function of temperature.[12]
Experimental Setup:
Thermogravimetric Analyzer: An instrument equipped with a precision balance and a furnace.
Sample Pan: A small, inert pan (e.g., aluminum or platinum) to hold the electrolyte sample.
Inert Atmosphere: The analysis is performed under a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.
Procedure:
A small, known mass of the electrolyte is placed in the TGA sample pan.
The sample is heated in the furnace at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.[13]
The mass of the sample is continuously monitored and recorded as a function of temperature.
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Key factors influencing electrolyte performance.
Conclusion
This comparative guide highlights the trade-offs between the ionic liquid 1-Butyl-1-methylpyrrolidinium chloride and conventional LiPF₆-based electrolytes. While the conventional electrolyte currently offers a wider electrochemical window and well-characterized ionic conductivity, [BMP]Cl and other pyrrolidinium-based ionic liquids present a compelling case for applications where thermal stability and safety are paramount. Further research is needed to fully characterize the electrochemical properties of pure [BMP]Cl to enable a more direct and comprehensive comparison. The choice of electrolyte will ultimately depend on the specific requirements of the application, balancing the need for high performance with safety and operational stability.
A Comparative Guide to Purity Validation of 1-Butyl-1-methylpyrrolidinium chloride by NMR
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the realm of ionic liquids, 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) is a versatile compound...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the realm of ionic liquids, 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) is a versatile compound whose utility is directly dependent on its purity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of [BMPy][Cl] purity, supported by experimental data and detailed methodologies.
Introduction to Purity Validation of Ionic Liquids
Ionic liquids, such as 1-Butyl-1-methylpyrrolidinium chloride, are salts that are liquid at or near room temperature. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them attractive in a variety of applications. However, impurities, even in trace amounts, can significantly alter their physicochemical properties and impact experimental outcomes. Common impurities in [BMPy][Cl] include water, residual starting materials (N-methylpyrrolidine and 1-chlorobutane), and other organic solvents. Therefore, robust analytical methods are essential to accurately determine the purity of these materials.
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known purity, the absolute purity of the target compound can be accurately calculated.
Comparison of Analytical Techniques
The purity of 1-Butyl-1-methylpyrrolidinium chloride can be assessed using various analytical techniques. While NMR provides a comprehensive overview of the organic components, other methods are often employed to quantify specific types of impurities. The following table summarizes a comparison of these methods.
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Karl Fischer Titration
Ion Chromatography (IC)
Principle
Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.
Separation based on differential partitioning of analytes between a stationary and a mobile phase.
Separation of volatile compounds based on their boiling points and interactions with a stationary phase.
Titrimetric or coulometric determination of water content based on a reaction with iodine.
Separation of ions based on their affinity to an ion-exchange resin.
Quantifies the chloride anion and other halide impurities.[3][4]
Sensitivity
Moderate
High
Very High for volatile compounds
High (ppm level)
High (ppm to ppb level)
Accuracy
High, with proper validation.
High, dependent on the purity of the reference standard.
High for volatile analytes, dependent on the reference standard.
High
High
Limitations
May not detect NMR-silent impurities (e.g., inorganic salts). Signal overlap can complicate quantification.[2]
Co-elution of impurities can occur. Requires a chromophore for UV detection.[2]
Not suitable for non-volatile analytes like the ionic liquid itself.[2]
Only measures water content.
Only measures ionic species.
Purity Data for 1-Butyl-1-methylpyrrolidinium chloride
The following table presents typical purity data for different lots of 1-Butyl-1-methylpyrrolidinium chloride as determined by various analytical methods, based on data from a National Toxicology Program technical report.[3][4]
Lot Number
Water Content (%) (Karl Fischer)
Chloride Content (% w/w) (Ion Chromatography)
Overall Purity (%) (HPLC/ELSD)
Impurities (%) (HPLC/ELSD)
99/831
0.5
19.71 ± 0.27
>99
<0.05
20100610
1.2
19.16 ± 0.65
>98
<0.05
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Objective: To determine the purity of 1-Butyl-1-methylpyrrolidinium chloride using an internal standard.
Instrumentation:
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Analytical balance
Volumetric flasks and pipettes
NMR tubes
Reagents:
1-Butyl-1-methylpyrrolidinium chloride sample
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Deuterated solvent (e.g., Deuterium Oxide, D₂O)
Procedure:
Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the certified internal standard and dissolve it in a known volume of the deuterated solvent in a volumetric flask.
Sample Preparation: Accurately weigh a known amount of the 1-Butyl-1-methylpyrrolidinium chloride sample into a vial.
Mixing: Add a precise volume of the internal standard stock solution to the vial containing the sample. Ensure complete dissolution.
NMR Tube Preparation: Transfer an appropriate amount of the final solution into an NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
Use a 90° pulse angle.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Integrate a well-resolved signal of the analyte ([BMPy][Cl]) and a signal of the internal standard.
Calculate the purity using the following formula[1]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molar mass
m = mass
"analyte" refers to 1-Butyl-1-methylpyrrolidinium chloride
"IS" refers to the Internal Standard
Expected ¹H NMR Chemical Shifts for [BMPy][Cl] and Potential Impurities in D₂O:
Compound
Protons
Expected Chemical Shift (ppm)
1-Butyl-1-methylpyrrolidinium chloride
N-CH₃
~3.0
N-CH₂ (butyl)
~3.3
N-CH₂ (ring)
~3.5
Ring CH₂
~2.2
CH₂ (butyl)
~1.7
CH₂ (butyl)
~1.3
CH₃ (butyl)
~0.9
N-methylpyrrolidine (impurity)
N-CH₃
~2.3
N-CH₂
~2.5
Ring CH₂
~1.8
1-chlorobutane (impurity)
Cl-CH₂
~3.6
CH₂
~1.8
CH₂
~1.5
CH₃
~1.0
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify non-volatile impurities in 1-Butyl-1-methylpyrrolidinium chloride.
Instrumentation:
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
Reversed-phase C18 column
Procedure:
A detailed HPLC method for the analysis of 1-Butylpyridinium chloride, a structurally similar ionic liquid, can be adapted.[5] This typically involves a mobile phase of water and acetonitrile (B52724) with an ammonium (B1175870)formate (B1220265) modifier.[5] Detection can be achieved using ELSD.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile organic impurities.
Instrumentation:
GC-MS system
Procedure:
Due to the non-volatile nature of ionic liquids, headspace GC-MS is the preferred method for analyzing volatile impurities.[6][7] The ionic liquid sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS for analysis.
Workflow for Purity Validation
A comprehensive purity assessment of 1-Butyl-1-methylpyrrolidinium chloride involves a multi-technique approach to ensure all potential impurities are identified and quantified.
Caption: Workflow for the comprehensive purity validation of 1-Butyl-1-methylpyrrolidinium chloride.
Conclusion
The validation of 1-Butyl-1-methylpyrrolidinium chloride purity requires a comprehensive analytical strategy. Quantitative NMR serves as a powerful primary method for the direct determination of the ionic liquid's purity and the quantification of organic impurities. However, for a complete purity profile, it is essential to employ complementary techniques. HPLC and GC are invaluable for the separation and quantification of non-volatile and volatile impurities, respectively. Furthermore, specific methods like Karl Fischer titration and ion chromatography are necessary for the accurate determination of water and halide content. By combining these orthogonal techniques, researchers can ensure the quality and reliability of 1-Butyl-1-methylpyrrolidinium chloride for their specific applications.
Cost-performance analysis of 1-Butyl-1-methylpyrrolidinium chloride in industrial applications
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of industrial solvents and catalysts, 1-Butyl-1-methylpyrrolidinium chloride ([BMIM]Cl), a prominent ionic liquid, is carving out a...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial solvents and catalysts, 1-Butyl-1-methylpyrrolidinium chloride ([BMIM]Cl), a prominent ionic liquid, is carving out a significant niche. Its low volatility, high thermal stability, and remarkable solvation capabilities make it a compelling alternative to traditional organic solvents.[1] This guide offers an objective cost-performance analysis of [BMIM]Cl in key industrial applications, presenting a comparative assessment against its primary competitors, supported by experimental data and detailed methodologies.
At a Glance: Performance Metrics Across Key Applications
The efficacy of [BMIM]Cl is most pronounced in biomass processing and catalysis. Below is a summary of its performance in comparison to other ionic liquids (ILs) and deep eutectic solvents (DESs).
Comparable or slightly higher in some cases (e.g., [AMIM]Cl)[5]
Competitive, with potential for high yields
Catalysis
Reaction Conversion (%)
High, particularly as a solvent/catalyst in esterification and hydrochlorination[6][7]
Very high, often used as a benchmark (e.g., [BMIM]Cl in acetylene (B1199291) hydrochlorination)[7]
Emerging, with promising catalytic activity
Product Selectivity (%)
High
High
Generally high, but substrate-dependent
The Economic Equation: A Cost Comparison
While performance is paramount, cost is a critical factor in industrial scalability. The following table provides an estimated cost comparison. It is important to note that prices are subject to change based on purity, quantity, and supplier. The synthesis of many ionic liquids, including [BMIM]Cl, can be complex, contributing to their higher cost compared to conventional solvents.[8] However, the potential for recycling and reuse can offset the initial investment.[9]
Solvent/Catalyst
Estimated Price (USD/kg)
Key Cost Considerations
1-Butyl-1-methylpyrrolidinium chloride ([BMIM]Cl)
500 - 1500
Purity grade, supplier, and scale of purchase significantly impact cost.
Imidazolium-based ILs (e.g., [BMIM]Cl)
400 - 1200
Generally in a similar price range to pyrrolidinium-based ILs.
Deep Eutectic Solvents (DESs)
50 - 200
Significantly lower cost due to readily available and inexpensive components.[10]
The Anion's Decisive Role: A Comparative Guide to 1-Butyl-1-methylpyrrolidinium Based Ionic Liquids
A comprehensive analysis of 1-butyl-1-methylpyrrolidinium (B1250683) ([BMPL]) based ionic liquids reveals the profound influence of the counter-anion on their fundamental physicochemical properties. This guide offers a c...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of 1-butyl-1-methylpyrrolidinium (B1250683) ([BMPL]) based ionic liquids reveals the profound influence of the counter-anion on their fundamental physicochemical properties. This guide offers a comparative overview of key performance metrics—density, viscosity, ionic conductivity, and thermal stability—supported by experimental data to inform researchers, scientists, and drug development professionals in their selection and application of these versatile solvents.
The unique tunability of ionic liquids (ILs) stems from the ability to modify their cation and anion components. For the 1-butyl-1-methylpyrrolidinium cation, a common constituent in electrochemical applications, the choice of anion dictates the resulting IL's behavior in critical ways. This report synthesizes data for a range of commonly employed anions: bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), trifluoromethanesulfonate (B1224126) ([OTf]⁻), bis(fluorosulfonyl)imide ([FSI]⁻), bromide ([Br]⁻), and dicyanamide (B8802431) ([dca]⁻), providing a clear framework for understanding structure-property relationships.
Comparative Data on Physicochemical Properties
The following tables summarize the experimental data for various [BMPL]-based ionic liquids, highlighting the significant impact of the anion on their physical and thermal characteristics.
Table 1: Density of [BMPL]-Based Ionic Liquids at 298.15 K (25 °C)
Note: The values presented are compiled from various sources and may exhibit slight variations depending on the experimental conditions and purity of the ionic liquids.
Experimental Protocols
The following sections detail the methodologies commonly employed to determine the key physicochemical properties of ionic liquids.
Density Measurement
The density of ionic liquids is typically measured using a vibrating tube densimeter, such as an Anton Paar DMA series instrument.[5][6][7][8][9]
Procedure:
Calibration: The instrument is calibrated using dry air and deionized water at a known temperature and pressure.
Sample Preparation: The ionic liquid sample is degassed under vacuum to remove any dissolved gases and then injected into the oscillating U-tube of the densimeter, ensuring no air bubbles are present.
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.
Temperature Control: The temperature of the measuring cell is precisely controlled, typically with a Peltier thermostat, as density is temperature-dependent. Measurements are usually taken over a range of temperatures.
Viscosity Measurement
The viscosity of ionic liquids is commonly determined using a rotational viscometer or a vibrating wire viscometer.[1][3][10][11][12]
Procedure (Rotational Viscometer):
Instrument Setup: A suitable spindle and measurement geometry (e.g., cone-plate or parallel-plate) are selected based on the expected viscosity of the ionic liquid. The instrument is calibrated using standard viscosity fluids.
Sample Loading: A small, precise volume of the ionic liquid is placed in the temperature-controlled sample holder.
Measurement: The spindle is rotated at a controlled shear rate, and the instrument measures the torque required to maintain this rotation. The viscosity is calculated from the shear stress (related to torque) and the shear rate.
Temperature Control: The sample temperature is maintained at a constant value throughout the measurement using a Peltier or fluid-based temperature controller.
Ionic Conductivity Measurement
The ionic conductivity of ionic liquids is measured using a conductivity cell connected to a precision multimeter or an impedance spectrometer.[13][14][15][16][17][18]
Procedure:
Cell Calibration: The conductivity cell, typically consisting of two platinum electrodes, is calibrated using standard potassium chloride solutions of known conductivity to determine the cell constant.
Sample Preparation: The ionic liquid sample is placed in the conductivity cell, ensuring the electrodes are fully immersed.
Measurement: An alternating current is applied across the electrodes to prevent electrolysis, and the impedance of the solution is measured. The conductivity is calculated from the measured resistance and the cell constant.
Temperature Control: The measurement is performed in a temperature-controlled bath or chamber to ensure a stable and accurate reading, as conductivity is highly dependent on temperature.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.[4][19][20][21][22][23][24][25]
Procedure:
Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature. The onset temperature of decomposition (Td) is typically determined as the temperature at which a significant mass loss begins.
Structure-Property Relationships Visualized
The interplay between the anion's characteristics and the resulting properties of the [BMPL]-based ionic liquid can be visualized through the following logical diagram.
Caption: Logical relationship between anion properties and ionic liquid characteristics.
This guide provides a foundational understanding of how the choice of anion significantly modulates the properties of 1-butyl-1-methylpyrrolidinium based ionic liquids. By leveraging the presented data and experimental protocols, researchers can make more informed decisions in the design and application of these remarkable materials for a wide range of scientific and industrial purposes.
A Comparative Guide to the Thermal Analysis of 1-Butyl-1-methylpyrrolidinium chloride
This guide provides a comparative thermal analysis of 1-Butyl-1-methylpyrrolidinium chloride ([C4MPyr][Cl]), an ionic liquid of interest to researchers, scientists, and drug development professionals. Its thermal propert...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative thermal analysis of 1-Butyl-1-methylpyrrolidinium chloride ([C4MPyr][Cl]), an ionic liquid of interest to researchers, scientists, and drug development professionals. Its thermal properties are benchmarked against other common ionic liquids, offering insights into its stability and phase behavior under thermal stress. The supporting data is compiled from publicly available resources.
Thermal Properties Comparison
The thermal stability and phase transitions of 1-Butyl-1-methylpyrrolidinium chloride and selected alternative ionic liquids are summarized in Table 1. These parameters are critical for determining the operational temperature range and predicting the material's behavior at elevated temperatures.
Note: The melting point for 1-Butyl-1-methylpyrrolidinium chloride has been reported with some variability in literature. The decomposition temperature provided is based on a DSC study and represents the temperature at which decomposition begins.
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general experimental protocols for these analyses on ionic liquids are as follows:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the ionic liquid.
Instrumentation: A thermogravimetric analyzer.
Sample Preparation: A small sample of the ionic liquid (typically 3-5 mg) is placed in an inert crucible (e.g., platinum or alumina).
Experimental Conditions:
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.
Instrumentation: A differential scanning calorimeter.
Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
Experimental Conditions:
Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber.
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which often includes heating and cooling cycles at a specified rate (e.g., 10 °C/min). A typical program might involve an initial heating ramp, followed by a cooling ramp, and a second heating ramp to observe the thermal history of the sample.
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events appear as peaks on the DSC curve. The melting point is identified as the peak of the endothermic melting event, while the glass transition appears as a step-like change in the baseline.
Thermal Decomposition Pathway
The thermal decomposition of pyrrolidinium-based ionic liquids, such as 1-Butyl-1-methylpyrrolidinium chloride, is a complex process that can proceed through various pathways. The following diagram illustrates a generalized logical workflow for the thermal decomposition of a pyrrolidinium ionic liquid. The primary decomposition mechanisms often involve elimination reactions (like the Hofmann elimination) or nucleophilic substitution (SN2) pathways, leading to the formation of volatile neutral species.
Caption: Generalized thermal decomposition pathways for 1-Butyl-1-methylpyrrolidinium chloride.
A Comparative Analysis of 1-Butyl-1-methylpyrrolidinium Chloride and Standard Electrolytes for Lithium-Ion Batteries
For researchers and professionals in the field of battery technology and drug development, the quest for safer, more efficient, and longer-lasting lithium-ion batteries is paramount. This guide provides a detailed compar...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the field of battery technology and drug development, the quest for safer, more efficient, and longer-lasting lithium-ion batteries is paramount. This guide provides a detailed comparison of the emerging ionic liquid electrolyte, 1-Butyl-1-methylpyrrolidinium chloride ([PyR14][Cl]), against conventional carbonate-based electrolytes, offering insights supported by experimental data.
Ionic liquids (ILs) have garnered significant attention as potential replacements for the volatile and flammable organic solvents currently used in commercial lithium-ion batteries.[1] Their inherent properties, such as low volatility, high thermal stability, and wide electrochemical windows, position them as a promising avenue for enhancing battery safety and performance.[2] This guide focuses on 1-Butyl-1-methylpyrrolidinium chloride ([PyR14][Cl]), a member of the pyrrolidinium-based IL family, and benchmarks its performance characteristics against the industry-standard electrolyte, 1 M lithium hexafluorophosphate (B91526) (LiPF6) in a 1:1 mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).
Performance Benchmarking: A Quantitative Comparison
The efficacy of a battery electrolyte is determined by several key performance indicators. The following table summarizes the available quantitative data for [PyR14][Cl] and its analogous pyrrolidinium-based electrolytes, juxtaposed with the performance of the standard 1 M LiPF6 in EC:DMC electrolyte. It is important to note that direct performance data for [PyR14][Cl] in lithium-ion battery applications is limited in publicly accessible research, indicating it may not be an optimal choice for this application. Therefore, data for other [PyR14]-based electrolytes with different anions, such as bis(trifluoromethanesulfonyl)imide ([TFSI]), are included to provide a broader context for the performance of the [PyR14] cation.
Performance Parameter
1-Butyl-1-methylpyrrolidinium ([PyR14]) Based Electrolytes
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited in this comparison.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte is typically determined using electrochemical impedance spectroscopy (EIS).
Cell Assembly: A conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of a known area and separated by a known distance is used. The cell is filled with the electrolyte to be tested.
EIS Measurement: An AC voltage of small amplitude (e.g., 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.[10]
The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Cell Setup: A three-electrode cell is assembled, typically consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal). The cell is filled with the electrolyte under investigation.
Voltammetry Scan: The potential of the working electrode is scanned at a slow rate (e.g., 0.1-1.0 mV/s) towards anodic (positive) and cathodic (negative) potentials.
Determining the Limits: The anodic and cathodic limits of the ESW are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define these limits.[4][11]
Battery Cycling Performance
The long-term stability and capacity retention of an electrolyte are evaluated through galvanostatic cycling of a full battery cell.
Cell Assembly: A coin cell or pouch cell is assembled with a specific anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2), separated by a separator soaked in the electrolyte.
Formation Cycles: The cell undergoes a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.
Galvanostatic Cycling: The cell is repeatedly charged and discharged between set voltage limits at a specific C-rate (e.g., 1C). The discharge capacity is recorded for each cycle.
Performance Evaluation: The cycling performance is evaluated based on the capacity retention (the percentage of the initial capacity retained after a certain number of cycles) and the coulombic efficiency (the ratio of the discharge capacity to the charge capacity for each cycle).[12][13]
Visualizing the Process and Logic
To further elucidate the experimental workflow and the interplay of key electrolyte properties, the following diagrams are provided.
Caption: Experimental workflow for evaluating a novel battery electrolyte.
Caption: Logical relationship of key electrolyte performance indicators.
Conclusion
While 1-Butyl-1-methylpyrrolidinium chloride is an interesting ionic liquid, the available data suggests that for lithium-ion battery applications, anions other than chloride, such as TFSI, are more commonly investigated and appear to offer more promising performance characteristics. Compared to the standard 1 M LiPF6 in EC:DMC electrolyte, pyrrolidinium-based ionic liquids offer significant safety advantages due to their non-flammability and low volatility. However, their ionic conductivity is generally lower than that of carbonate-based electrolytes, which can impact the rate capability of the battery. The wider electrochemical stability window of some ionic liquids is a key advantage for developing high-voltage batteries. The cycling performance of ionic liquid-based electrolytes is highly dependent on the specific cation-anion combination and the electrode materials used. Further research is needed to optimize the properties of [PyR14]-based electrolytes to match or exceed the overall performance of standard electrolytes while retaining their inherent safety benefits.
Personal protective equipment for handling 1-Butyl-1-methylpyrrolidinium chloride
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride. The following procedures are d...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Butyl-1-methylpyrrolidinium chloride. The following procedures are designed to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While 1-Butyl-1-methylpyrrolidinium chloride is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is a substance that has not been fully tested.[1][2] Therefore, appropriate precautions should be taken to avoid exposure. The recommended personal protective equipment is summarized in the table below.
PPE Category
Recommended Equipment
Standards and Specifications
Eye and Face Protection
Safety glasses with side-shields or safety goggles.
Must conform to EN166 (EU) or be NIOSH (US) approved.[1][2]
Hand Protection
Chemical-resistant gloves.
Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][3] Nitrile or butyl rubber gloves are often recommended for handling ionic liquids.[4]
Body Protection
Laboratory coat or impervious clothing.
The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3]
Respiratory Protection
Generally not required in well-ventilated areas.
If dust formation is possible, a dust mask (e.g., type N95 (US) or EN 143) should be used.[2][5]
Operational Plan for Handling
A systematic approach to handling 1-Butyl-1-methylpyrrolidinium chloride is crucial for laboratory safety. The following step-by-step plan outlines the key stages from preparation to disposal.
1. Preparation and Engineering Controls:
Ensure a well-ventilated work area, such as a fume hood, to minimize inhalation exposure.[2]
Have an eyewash station and safety shower readily accessible.
Keep a spill kit with appropriate absorbent materials nearby.
2. Handling the Chemical:
Wear the recommended PPE as detailed in the table above.
Avoid direct contact with skin, eyes, and clothing.[1][3]
When transferring the chemical, do so carefully to avoid splashing or creating dust.
Keep containers tightly closed when not in use.[6]
3. Post-Handling Procedures:
After handling, wash hands thoroughly with soap and water.[2][3]
Properly remove and dispose of contaminated gloves using a technique that avoids touching the outer surface.[3]
Clean the work area to remove any residual contamination.
4. Emergency Procedures:
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][3]
In case of skin contact: Wash off immediately with soap and plenty of water.[1][2] Remove contaminated clothing.
If inhaled: Move the exposed person to fresh air. If not breathing, give artificial respiration.[2]
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[2][3]
Disposal Plan
Proper disposal of 1-Butyl-1-methylpyrrolidinium chloride and any contaminated materials is essential to prevent environmental contamination.
Chemical Waste: Collect surplus and non-recyclable solutions in sealed, labeled containers and dispose of them through a licensed disposal company.[2][3]
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with local, state, and federal regulations.[3]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 1-Butyl-1-methylpyrrolidinium chloride.
Caption: Workflow for the safe handling of 1-Butyl-1-methylpyrrolidinium chloride.